1-ethyl-1H-indole-6-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIHTPLDGRVFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589406 | |
| Record name | 1-Ethyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854778-47-5 | |
| Record name | 1-Ethyl-1H-indole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854778-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-ethyl-1H-indole-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a viable synthetic pathway for 1-ethyl-1H-indole-6-carbaldehyde, an important intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-step process, commencing with a commercially available starting material. This document outlines the experimental protocols and presents relevant quantitative data in a structured format to aid in laboratory-scale synthesis.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 1H-indole-6-carbonitrile. The pathway involves:
-
Reduction of the nitrile group: The nitrile functionality of 1H-indole-6-carbonitrile is selectively reduced to an aldehyde using a hydride reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.
-
N-Ethylation of the indole ring: The resulting indole-6-carbaldehyde is subsequently N-alkylated using a strong base to deprotonate the indole nitrogen, followed by the introduction of an ethyl group via an electrophilic ethylating agent.
The overall transformation is depicted in the workflow diagram below.
Experimental Protocols
Step 1: Synthesis of Indole-6-carbaldehyde from 1H-Indole-6-carbonitrile
This procedure details the reduction of the nitrile to an aldehyde using DIBAL-H.
Materials:
-
1H-Indole-6-carbonitrile
-
Diisobutylaluminium hydride (DIBAL-H, typically 1.0 M solution in an inert solvent like toluene or hexanes)
-
Anhydrous dichloromethane (DCM) or toluene
-
Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indole-6-carbonitrile (1 equivalent) in anhydrous dichloromethane or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H (1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford indole-6-carbaldehyde.
Step 2: Synthesis of this compound
This protocol describes the N-ethylation of the indole ring.
Materials:
-
Indole-6-carbaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl iodide (or diethyl sulfate)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of indole-6-carbaldehyde (1 equivalent) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole should be evident.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in this synthetic pathway. Yields are representative of typical outcomes for these types of reactions.
| Compound Name | Starting Material | Product | Molecular Weight ( g/mol ) | Representative Yield (%) |
| Indole-6-carbaldehyde | 1H-Indole-6-carbonitrile | - | 145.16 | 75-85 |
| This compound | Indole-6-carbaldehyde | - | 173.21 | 80-90 |
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations. The initial reduction targets the nitrile group, which is more reactive towards DIBAL-H than the indole ring itself, ensuring selectivity. The subsequent N-ethylation proceeds via the formation of a nucleophilic indole anion, which readily undergoes an SN2 reaction with the ethylating agent.
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-ethyl-1H-indole-6-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Physicochemical Properties
This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds.[1] The ethyl group at the 1-position and the carbaldehyde group at the 6-position of the indole ring impart distinct chemical reactivity and physical characteristics to the molecule.[2][3] These features make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting neurological disorders.[2][4]
Quantitative Data Summary
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [2][3] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Physical Appearance | Beige or off-white solid | [2][3] |
| Boiling Point (Predicted) | 327.7 ± 15.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [5] |
| Melting Point | Data not available | |
| Solubility | Data not available for specific solvents. Generally, indole derivatives show solubility in polar organic solvents. | [4] |
| pKa | Data not available. The pKa of the N-H proton in the parent indole is approximately 17. | |
| LogP (Predicted) | 2.49 | [5] |
Experimental Protocols
General Synthesis of this compound
A general method for the N-ethylation of an indole-6-carboxaldehyde precursor is described below. This synthesis involves the reaction of indole-6-carboxaldehyde with an ethylating agent in the presence of a base.
Materials:
-
Indole-6-carboxaldehyde
-
Ethyl iodide (or other suitable ethylating agent)
-
Cesium carbonate (or another suitable base)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
To a solution of indole-6-carboxaldehyde (1 equivalent) in acetonitrile, add cesium carbonate (2 equivalents).
-
Heat the mixture to reflux for a specified period (e.g., 2 hours) to facilitate the deprotonation of the indole nitrogen.
-
Add ethyl iodide (1.1 equivalents) to the reaction mixture.
-
Continue to heat the reaction at reflux for an additional period (e.g., 1 hour), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum to yield the crude product.
Purification
The crude this compound can be purified using column chromatography on silica gel.[6] A mixture of petroleum ether and ethyl acetate is a commonly used eluent system for the purification of indole derivatives.[6]
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The ESI-MS of 1-ethyl-1H-indole-3-carbaldehyde shows a peak for the protonated molecule [M+H]⁺ at m/z 174, which is consistent with its molecular weight.[6] A similar result would be expected for this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. A characteristic strong absorption band for the aldehyde carbonyl (C=O) stretching is expected in the region of 1650-1700 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound, with a reported purity of ≥ 97% for commercially available samples.[2][3]
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the general synthesis and purification workflow for this compound.
Biological and Pharmacological Context
While specific signaling pathways involving this compound have not been identified in the current literature, the broader class of indole derivatives is of significant interest in drug discovery.[1] Indole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][7]
The presence of the N-ethyl group and the carbaldehyde functionality suggests that this molecule can serve as a versatile scaffold for the synthesis of a diverse library of compounds for biological screening. The carbaldehyde group, for instance, can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. While a complete experimental dataset for all its physicochemical properties is not yet available, this guide consolidates the current knowledge. Further experimental investigation into its melting point, solubility, and pKa is warranted. The versatile reactivity of this compound, coupled with the established biological importance of the indole scaffold, positions it as a promising starting point for the development of novel therapeutic agents and functional materials.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CAS#:854778-47-5 | Chemsrc [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-ethyl-1H-indole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethyl-1H-indole-6-carbaldehyde, a substituted indole derivative, has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a reactive carbaldehyde group and an N-ethylated indole core, make it a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning applications in drug discovery and the development of advanced chemical probes.
Chemical Identity and Structure
CAS Number: 854778-47-5[1]
Molecular Formula: C₁₁H₁₁NO[1]
Molecular Weight: 173.21 g/mol
The structure of this compound is characterized by a bicyclic indole ring system, where a benzene ring is fused to a pyrrole ring. An ethyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and a carbaldehyde (formyl) group is substituted at position 6 of the benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a key intermediate in various synthetic pathways.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, a combination of data from chemical suppliers and predictive models provides a useful profile for laboratory applications.
| Property | Value | Source |
| Appearance | Beige or off-white solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C, under inert gas (nitrogen or Argon) | [1] |
| Boiling Point (Predicted) | 327.7±15.0 °C | |
| Density (Predicted) | 1.08±0.1 g/cm³ | |
| LogP (Predicted) | 2.47370 | [2] |
| Polar Surface Area (PSA) | 22.00 Ų | [2] |
Synthesis
The synthesis of this compound typically involves a two-step process starting from the commercially available indole-6-carboxaldehyde. The foundational logic behind this synthetic route is the protection of the indole nitrogen to prevent side reactions, followed by the introduction of the ethyl group.
Conceptual Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol
-
Preparation: To a solution of indole-6-carboxaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a suitable base (1.1 - 1.5 eq) like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The mixture is stirred at room temperature for 30-60 minutes to ensure the complete formation of the indole anion.
-
Alkylation: An ethylating agent such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 - 1.5 eq) is then added dropwise to the reaction mixture.
-
Monitoring: The reaction is allowed to stir at room temperature or with gentle heating, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Chemical Biology
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a carbaldehyde group at the 6-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of biologically active compounds.
Intermediate for Pharmaceutical Synthesis
This compound is a crucial precursor for the synthesis of a variety of indole derivatives with potential therapeutic applications, including:
-
Neurological Disorders: As an intermediate, it plays a role in the development of compounds targeting neurological pathways.[1]
-
Anti-inflammatory and Anticancer Agents: The indole nucleus is known for its anti-inflammatory and anticancer properties, and this aldehyde serves as a starting point for creating more complex derivatives with enhanced activity.[1]
Development of Fluorescent Probes
The inherent photophysical properties of the indole scaffold make it an attractive core for the design of fluorescent probes. The carbaldehyde group can be readily transformed into various functionalities that can modulate the fluorescence properties of the molecule, enabling its use in biological imaging to visualize cellular processes in real-time.[1]
Potential Signaling Pathway Modulation
While direct studies on this compound are limited, its derivatives are often designed to interact with specific biological targets. For instance, many indole-based compounds are developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The general mechanism involves the indole scaffold acting as a hinge-binding motif in the ATP-binding pocket of kinases.
References
A Technical Guide to the Spectroscopic Data of 1-ethyl-1H-indole-6-carbaldehyde and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole aldehydes are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science.[1] The substitution pattern on the indole ring significantly influences their biological activity and physicochemical properties. 1-ethyl-1H-indole-6-carbaldehyde, along with its isomers, serves as a key intermediate in the synthesis of a variety of complex organic molecules, including potential therapeutic agents.[2] Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of these compounds. This guide aims to provide a centralized resource of spectroscopic data and methodologies relevant to N-ethylated indole aldehydes.
Spectroscopic Data of 1-ethyl-1H-indole-3-carbaldehyde
The 3-carbaldehyde isomer is the most well-characterized of the N-ethylated indole aldehydes. The following tables summarize its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H and ¹³C NMR Data for 1-ethyl-1H-indole-3-carbaldehyde [3]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity (J Hz) |
| 10.01 | s |
| 8.31 | d (8.2) |
| 7.75 | s |
| 7.38 | t (7.5) |
| 7.34 | m |
| 7.31 | d (7.1) |
| 4.24 | q (7.3) |
| 1.56 | t (7.3) |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
Mass Spectrometry (MS) Data
Table 2: Mass Spectrometry Data for 1-ethyl-1H-indole-3-carbaldehyde
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Reference |
| ESI-MS | ESI | 174 | [3] |
| GC-MS | EI | 173 (M⁺), 172, 158 | [4] |
Spectroscopic Data of 1-ethyl-1H-indole-5-carbaldehyde
Data for the 5-carbaldehyde isomer is less detailed in the literature, primarily available through commercial suppliers.
Physical and Chemical Properties
Table 3: Properties of 1-ethyl-1H-indole-5-carbaldehyde [2][5]
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | Orange crystalline solid |
| Purity (by NMR) | ≥ 95% |
| CAS Number | 944893-74-7 |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of N-ethylated indole aldehydes, based on established methods for related indole derivatives.
Synthesis of N-ethylated Indole Aldehydes
A common method for the N-alkylation of indoles involves deprotonation of the indole nitrogen with a base followed by reaction with an alkyl halide.[6]
-
Reaction Setup: To a stirred solution of the corresponding indole-carbaldehyde (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium hydroxide (KOH) or sodium hydride (NaH) (1.1 - 2.0 eq.) at room temperature.
-
Alkylation: To the resulting mixture, add ethyl iodide or ethyl bromide (1.1 - 2.0 eq.) dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]
-
¹H NMR: Use a standard single-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). Key parameters include a spectral width of about 240 ppm and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[7]
Infrared (IR) Spectroscopy
For solid samples, the thin solid film or KBr pellet methods are commonly used.
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[9] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups, such as the C=O stretch of the aldehyde and C-H and C=C stretches of the indole ring.
Mass Spectrometry
Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the analysis of indole derivatives.
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe, or by coupling the mass spectrometer with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[8][10]
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This "hard" ionization technique provides structural information through the analysis of fragment ions.[8]
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated molecules (e.g., [M+H]⁺). This is a "soft" ionization technique that primarily provides information about the molecular weight.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target organic compound.
Caption: A general workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 1-Ethyl-1H-indole-6-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole scaffold at various positions allows for the fine-tuning of its pharmacological properties. This technical guide focuses on the biological activities of derivatives of 1-ethyl-1H-indole-6-carbaldehyde, a specific indole scaffold with potential for derivatization at the carbaldehyde group. While literature specifically detailing the biological activities of derivatives from this exact core is limited, this document serves as an in-depth guide by examining the activities of structurally related indole-6-carbaldehyde and N-alkylated indole derivatives. These related compounds provide valuable insights into the potential therapeutic applications and the experimental approaches that can be applied to the title compounds.
This compound is recognized as a versatile building block in the synthesis of more complex indole derivatives.[1] Its structure is primed for the exploration of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.[1] The ethyl group at the N1 position can influence the lipophilicity and metabolic stability of the molecule, while the carbaldehyde at the C6 position provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones.
Anticancer Activity of Structurally Related Indole Derivatives
Table 1: In Vitro Anticancer Activity of Indole-3-carboxaldehyde Sulfonohydrazide Derivatives [2]
| Compound ID | Substitution | Cell Line | IC50 (μM) |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 |
Note: The above data is for indole-3-carbaldehyde derivatives and is presented to illustrate the potential of the indole-carbaldehyde scaffold.
The anticancer activity of indole derivatives is often attributed to their ability to interact with various cellular targets, including protein kinases like VEGFR, and to induce apoptosis.[3][4]
Antimicrobial Activity of Structurally Related Indole Derivatives
Indole derivatives are also well-known for their antimicrobial properties. A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and showed good to very good antibacterial activity against a panel of bacteria.
Table 2: In Vitro Antibacterial Activity of Indole-2-carboxylate Derivatives [5]
| Compound ID | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| 8 | Enterobacter cloacae | 0.004 | 0.008 |
| 11 | Escherichia coli | 0.015 | 0.03 |
| 2 | Bacillus cereus | 0.015 | 0.03 |
| 1 | Bacillus cereus | 0.015 | 0.03 |
| 12 | Listeria monocytogenes | 0.015 | 0.03 |
Note: This data is for indole-2-carboxylate derivatives and is presented to demonstrate the potential antimicrobial activity of functionalized indoles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the literature for structurally similar indole derivatives.
Synthesis of Indole-based Arylsulfonylhydrazides (Illustrative)[2]
This protocol describes the synthesis of compounds analogous to those in Table 1.
-
N-Alkylation of Indole-3-carboxaldehyde: To a solution of indole-3-carboxaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating agent (e.g., 2-chloro-N-morpholinoethane). Stir the reaction mixture at room temperature or with heating until completion, as monitored by TLC.
-
Synthesis of Arylsulfonylhydrazides: React the appropriate arylsulfonyl chloride with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield the corresponding arylsulfonylhydrazide.
-
Condensation Reaction: To a solution of the N-alkylated indole-3-carboxaldehyde in a suitable solvent (e.g., ethanol), add the arylsulfonylhydrazide and a catalytic amount of acid (e.g., glacial acetic acid). Reflux the mixture for several hours until the reaction is complete. The resulting product can be purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
In Vitro Antibacterial Activity Assay (Microdilution Method)[5]
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Visualizations
General Synthetic Workflow for Indole-Carbaldehyde Derivatives
Caption: Synthetic routes from this compound.
Conceptual Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of indole derivatives.
While the direct biological data for derivatives of this compound remains to be extensively explored and published, the broader family of indole-carbaldehydes and N-alkylated indoles demonstrates significant potential in anticancer and antimicrobial applications. The synthetic accessibility of the 6-carbaldehyde functionality provides a promising avenue for the development of novel therapeutic agents. This guide provides a foundational understanding of the potential biological activities and the experimental methodologies that can be employed to investigate the therapeutic promise of this compound derivatives. Further research into this specific scaffold is warranted to uncover its unique pharmacological profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Architecture of an Indole Core: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, natural products, and materials science. Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin and potent anti-cancer alkaloids, has rendered the synthesis of its derivatives a subject of intense and enduring research. This technical guide provides an in-depth exploration of the historical milestones in indole synthesis, offering detailed experimental protocols for key reactions, comparative quantitative data, and visual representations of both synthetic routes and crucial signaling pathways involving indole derivatives.
A Journey Through Time: The Discovery and Evolution of Indole Synthesis
The story of indole begins with the study of the vibrant dye indigo. In 1866, Adolf von Baeyer first isolated indole by reducing oxindole with zinc dust.[1] This seminal discovery paved the way for a deeper understanding of this heterocyclic system and spurred the development of numerous synthetic methodologies to construct the indole core. The late 19th and early 20th centuries witnessed the emergence of several foundational named reactions that remain relevant to this day.
The Fischer indole synthesis , discovered in 1883 by Emil Fischer, is arguably one of the most significant and widely used methods.[2] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone has proven to be a robust and versatile tool for accessing a wide range of substituted indoles.[2][3] Hot on its heels, the Bischler-Möhlau indole synthesis emerged, offering a route to 2-arylindoles from α-bromo-acetophenone and excess aniline.[4]
The early 20th century brought forth further innovations, including the Madelung synthesis in 1912, which involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides.[5] Costin Nenițescu contributed the Nenitzescu indole synthesis in 1929, a method for producing 5-hydroxyindoles from benzoquinone and β-aminocrotonic esters.[3] These early methods laid the groundwork for the development of more modern and milder techniques in the latter half of the century and into the present day.
The Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976, provided a high-yielding and versatile alternative to the Fischer synthesis, particularly favored in the pharmaceutical industry.[1][6] The advent of transition-metal catalysis revolutionized indole synthesis, with methods like the Larock indole synthesis (1991), a palladium-catalyzed heteroannulation, and the Hegedus indole synthesis , a palladium(II)-mediated oxidative cyclization, offering new levels of efficiency and functional group tolerance.[6][7] Other notable contributions include the radical cyclization-based Fukuyama indole synthesis and the one-pot Gassman indole synthesis .[8][9]
This continuous evolution of synthetic strategies has not only expanded the library of accessible indole derivatives but has also enabled the total synthesis of complex natural products and the development of novel therapeutic agents.
Key Synthetic Methodologies: A Comparative Overview
The choice of synthetic route to a particular indole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table summarizes key quantitative data for some of the most prominent indole syntheses, offering a comparative snapshot for researchers.
| Synthesis Name | Year Discovered | Typical Reactants | Key Reagents/Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Fischer | 1883 | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | 100-200 | 1-24 | 20-90 | One of the most widely used methods.[2][3] |
| Bischler-Möhlau | 1892 | α-Bromo-acetophenone, Aniline | Excess aniline (acts as base) | 150-250 | 2-6 | 30-70 | Primarily for 2-arylindoles.[4] |
| Madelung | 1912 | N-Phenylamide | Strong base (e.g., NaOEt, BuLi) | 200-400 | 1-4 | 40-81 | Harsh conditions, modern variants are milder.[5] |
| Nenitzescu | 1929 | Benzoquinone, β-Aminocrotonic ester | Acid catalyst | Room Temp - Reflux | 1-18 | 26-97 | Specific for 5-hydroxyindoles.[3][10] |
| Leimgruber-Batcho | 1976 | o-Nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂) | 100-150 | 2-12 | 60-95 | High yields and mild conditions.[6][11] |
| Hegedus | 1976 | o-Alkenyl aniline | Pd(II) salt | 25-100 | 1-24 | 45-80 | Palladium-mediated oxidative cyclization. |
| Hemetsberger | 1969 | 3-Aryl-2-azido-propenoic ester | Heat (Thermolysis) | 110-140 | 1-4 | >70 | Yields are typically good but starting material can be unstable.[12][13] |
| Fukuyama | 1994 | o-Isocyanostyrene or 2-Alkenylthioanilide | Tributyltin hydride, AIBN | 80-110 | 1-3 | 50-98 | Radical cyclization-based method.[8] |
| Larock | 1991 | o-Iodoaniline, Disubstituted alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), LiCl | 100 | 12-48 | 50-95 | Versatile palladium-catalyzed heteroannulation.[6][14] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for several key indole syntheses. These protocols are intended as a guide and may require optimization based on the specific substrates and equipment used.
Fischer Indole Synthesis of 2-Methylindole
This protocol describes the synthesis of 2-methylindole from phenylhydrazine and acetone.
Materials:
-
Phenylhydrazine
-
Acetone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a minimal amount of glacial acetic acid. Add acetone (1.1 eq) dropwise while stirring at room temperature. The reaction is typically exothermic. Continue stirring for 30 minutes. The formation of the phenylhydrazone can be monitored by TLC.
-
Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (10 eq by weight). Heat the mixture to 120-130 °C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-methylindole by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Leimgruber-Batcho Indole Synthesis of Indole
This protocol outlines the two-step synthesis of the parent indole from o-nitrotoluene.
Materials:
-
o-Nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Methanol
-
Ethyl acetate
-
Brine
Procedure: Step 1: Enamine Formation
-
In a round-bottom flask equipped with a reflux condenser, combine o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.2 eq), and pyrrolidine (1.2 eq).
-
Heat the mixture to reflux (around 120-130 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the o-nitrotoluene spot on TLC.
-
Cool the reaction mixture to room temperature. The crude enamine is often a dark red solid or oil and can be used directly in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in methanol.
-
Carefully add a catalytic amount of Raney Nickel slurry to the solution.
-
To this mixture, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. The reaction is exothermic and will be accompanied by the evolution of nitrogen gas.
-
After the initial vigorous reaction subsides, stir the mixture at room temperature for 1-2 hours or until the red color of the enamine disappears.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude indole.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane).
Visualizing the Chemistry: Synthetic Pathways and Biological Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of key indole syntheses and the signaling pathways where indole derivatives play a crucial role.
Synthetic Pathways
Caption: The Fischer Indole Synthesis mechanism.
Caption: The Leimgruber-Batcho Indole Synthesis workflow.
Caption: The catalytic cycle of the Larock Indole Synthesis.
Signaling Pathways of Indole Derivatives
Indole derivatives are pivotal players in numerous biological signaling cascades, acting as neurotransmitters, hormones, and modulators of various cellular processes. Their ability to interact with specific receptors and enzymes makes them attractive scaffolds for drug development.
Serotonin Signaling: Serotonin (5-hydroxytryptamine), an indole-derived neurotransmitter, modulates a wide range of physiological and psychological processes. It exerts its effects by binding to a family of serotonin receptors (5-HT receptors), most of which are G-protein coupled receptors (GPCRs).
Caption: A simplified overview of serotonin receptor signaling.
Melatonin Signaling: Melatonin, another indoleamine hormone, is primarily known for its role in regulating the circadian rhythm. It acts through two high-affinity GPCRs, MT1 and MT2.
Caption: The melatonin signaling pathway via Gi-coupled receptors.
Indole Derivatives in Cancer Therapy: Many indole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for indole-based drugs.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Conclusion
The journey of indole from its isolation from a natural dye to its current status as a privileged scaffold in drug discovery is a testament to the ingenuity and perseverance of chemists. The historical synthetic methods, while sometimes harsh by modern standards, laid a critical foundation for the development of the sophisticated and mild techniques available today. For researchers and drug development professionals, a deep understanding of these synthetic routes, their quantitative aspects, and the biological pathways in which their products operate is paramount. This guide has provided a comprehensive overview of these facets, aiming to serve as a valuable resource in the ongoing quest to harness the remarkable potential of the indole core for the betterment of human health.
References
- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. expertsmind.com [expertsmind.com]
- 14. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to 1-Ethyl-1H-indole-6-carbaldehyde Analogs and Derivatives: Synthesis, Biological Evaluation, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active compounds.[1] Among these, derivatives of 1-ethyl-1H-indole-6-carbaldehyde represent a promising, yet underexplored, class of molecules. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of analogs and derivatives based on this core structure. Drawing parallels from closely related indole-carboxaldehydes, this document outlines plausible synthetic routes, potential pharmacological targets, and detailed experimental protocols to guide future research and development in this area. While specific data on this compound analogs is limited, the methodologies and biological insights from related indole derivatives offer a robust framework for their investigation as potential therapeutic agents, particularly in oncology and infectious diseases.
Introduction
Indole and its derivatives are fundamental heterocyclic structures that are integral to numerous natural products and synthetic pharmaceuticals.[2] The indole scaffold's unique electronic properties and its ability to participate in various biological interactions have established it as a "privileged structure" in drug discovery.[1] Modifications at different positions of the indole ring can significantly modulate the pharmacological profile of the resulting compounds, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The this compound core is a versatile building block for creating novel, biologically active molecules.[5] The ethyl group at the N1-position can enhance lipophilicity and modulate binding to biological targets, while the carbaldehyde at the C6-position provides a reactive handle for a variety of chemical transformations to generate a diverse library of analogs and derivatives. This guide will explore the potential of this scaffold by examining established synthetic methodologies and biological evaluation techniques reported for analogous indole structures.
Synthesis of this compound Analogs
The synthesis of derivatives from this compound can be approached through various established organic chemistry reactions targeting the aldehyde functional group.
Reductive Amination
Reductive amination of the carbaldehyde group is a versatile method to introduce a wide range of amine functionalities, leading to the formation of N-substituted aminomethyl indoles.
-
General Reaction: this compound + R-NH₂ → Imine Intermediate Imine Intermediate + Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) → 1-ethyl-N-(substituted)-1H-indol-6-yl)methanamine
Knoevenagel Condensation
The Knoevenagel condensation allows for the formation of a carbon-carbon double bond, leading to α,β-unsaturated systems which are valuable intermediates and can possess biological activity themselves.
-
General Reaction: this compound + Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) + Base (e.g., piperidine, triethylamine) → (E)-2-cyano-3-(1-ethyl-1H-indol-6-yl)acrylate derivatives
Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde into an alkene with high stereoselectivity, enabling the synthesis of stilbene-like structures.
-
General Reaction: this compound + Phosphonium Ylide → (E/Z)-1-ethyl-6-(substituted vinyl)-1H-indole
Synthesis of Heterocyclic Derivatives
The carbaldehyde can serve as a precursor for the construction of various heterocyclic rings fused to or substituted on the indole scaffold. For example, reaction with hydrazines or hydroxylamine can yield hydrazones and oximes, respectively, which can be further cyclized.
-
Example: Synthesis of Pyrazole Derivatives
-
This compound + Hydrazine derivative → Hydrazone
-
Hydrazone + α,β-unsaturated ketone (via Claisen-Schmidt condensation) → Cyclization to form a pyrazole ring.
-
A general workflow for the synthesis of various derivatives is depicted below:
Potential Biological Activities and Pharmacological Targets
While direct biological data for this compound analogs is scarce, the extensive research on other indole derivatives provides strong indications of their potential therapeutic applications.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms.
-
Tubulin Polymerization Inhibition: Many indole-based compounds, particularly those with substitutions at the 3- and 6-positions, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of this compound could potentially target receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.[7]
-
Topoisomerase Inhibition: Some indole derivatives have been found to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells.
A proposed signaling pathway for the anticancer activity of indole derivatives is illustrated below:
Antimicrobial Activity
The indole nucleus is present in many natural and synthetic antimicrobial agents. Derivatives of this compound could exhibit activity against a range of pathogens.
-
Antibacterial Activity: Indole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[4] Potential mechanisms include the inhibition of bacterial cell division, disruption of the cell membrane, and interference with essential metabolic pathways.
-
Antifungal Activity: The incorporation of heterocyclic moieties, such as triazoles, through derivatization of the carbaldehyde group, could lead to potent antifungal agents.[8]
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, adapted from literature on analogous compounds.
General Synthesis Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., methanol, dichloroethane) is added the primary or secondary amine (1.2 mmol) and acetic acid (catalytic amount).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (1.5 mmol), is added portion-wise to the reaction mixture at 0 °C.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aminomethyl indole derivative.
In Vitro Anticancer Assay: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized indole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Assay: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the inoculum is standardized to a specific concentration (e.g., 10⁵ CFU/mL).[9]
-
Serial Dilution: The synthesized compounds are serially diluted in broth in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of these compounds:
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison of the structure-activity relationships (SAR).
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | R-Group (at C6) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A549 |
| I-a | -CH₂-NH-Ph | 15.2 | 20.5 | 18.9 |
| I-b | -CH₂-NH-Bn | 8.7 | 12.1 | 10.4 |
| I-c | -CH=C(CN)₂ | 5.4 | 7.8 | 6.1 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.0 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group (at C6) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| II-a | -CH=N-NH-CS-NH₂ | 16 | 32 | 8 |
| II-b | -CH=N-OH | >64 | >64 | 32 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | - |
| Fluconazole | (Reference) | - | - | 1 |
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the vast body of research on other indole derivatives, researchers can efficiently generate and evaluate a diverse range of analogs. Future efforts should focus on synthesizing libraries of these compounds and screening them against a broad panel of biological targets, including various cancer cell lines and microbial strains. Promising lead compounds can then be subjected to more detailed mechanistic studies, including kinase profiling and cell cycle analysis, to elucidate their mode of action. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these derivatives, ultimately paving the way for the development of new and effective drugs. The exploration of this chemical space is a promising endeavor for academic and industrial drug discovery programs.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. chemimpex.com [chemimpex.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide to the Solubility of 1-ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-ethyl-1H-indole-6-carbaldehyde in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information from structurally similar compounds and established principles of organic chemistry to predict its solubility profile. All predicted solubilities require experimental verification for precise quantification.
Predicted Solubility of this compound
The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the nature of the solvent. This compound possesses a polar carbaldehyde group and a largely non-polar indole nucleus with an ethyl substituent. This structure suggests a higher affinity for organic solvents over aqueous solutions. The ethyl group at the N-1 position of the indole ring slightly increases the lipophilicity of the molecule compared to its unsubstituted counterpart, indole-6-carbaldehyde.
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are based on the known solubility of indole-6-carboxaldehyde in chloroform and dichloromethane[1], the general solubility of indole and its derivatives in polar organic solvents, and the principle that "like dissolves like."
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate a wide range of compounds. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving moderately polar compounds. | |
| Acetonitrile | Soluble | A polar aprotic solvent often used in chromatography for similar compounds. | |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent with strong solvating properties. | |
| Polar Protic | Methanol | Soluble | A polar protic solvent that can engage in hydrogen bonding with the carbaldehyde oxygen. |
| Ethanol | Soluble | Similar to methanol, its polarity allows for the dissolution of the compound. | |
| Water | Insoluble to Slightly Soluble | The non-polar indole ring and ethyl group are expected to dominate, leading to low aqueous solubility. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | A common solvent for many organic compounds; indole-6-carboxaldehyde is known to be soluble in DCM.[1] |
| Chloroform | Soluble | Similar to DCM; indole-6-carboxaldehyde is known to be soluble in chloroform.[1] | |
| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |
| Toluene | Slightly Soluble | A non-polar aromatic solvent; solubility is likely but may be limited. | |
| Hexane | Insoluble | A non-polar aliphatic solvent, unlikely to dissolve the polar carbaldehyde. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, established experimental methods should be employed. The following protocols are widely used in laboratory settings.
Shake-Flask Method (Equilibrium Solubility)
This is a conventional and reliable method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is typically used.
-
Phase Separation: Allow the mixture to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. A syringe filter with a compatible membrane (e.g., PTFE for organic solvents) is recommended for filtration.
-
Quantification: Withdraw a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a chromophore and a unique absorbance maximum, this can be a rapid method. A calibration curve is required.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue. This method is less sensitive and requires a non-volatile solute.
-
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
For rapid screening, kinetic solubility measurements are often employed in drug discovery. These methods measure the concentration at which a compound precipitates from a solution, which can be different from the equilibrium solubility.
Methodology (e.g., using Nephelometry):
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous or organic solvent of interest.
-
Precipitation Monitoring: Monitor the samples for the formation of a precipitate over time using a nephelometer, which measures light scattering caused by suspended particles.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.
Logical Workflow for Solubility Testing
The following diagram illustrates a general workflow for determining the solubility of a novel compound like this compound.
References
An In-depth Technical Guide to the Thermodynamic Stability of 1-ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the thermodynamic stability of 1-ethyl-1H-indole-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous indole derivatives and established principles of thermal and chemical stability analysis. It outlines potential degradation pathways, presents hypothetical thermogravimetric and calorimetric data, and provides detailed experimental protocols for assessing the stability of this and similar compounds. The methodologies and workflows are designed to meet the rigorous standards of pharmaceutical development and regulatory submission.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The thermodynamic stability of intermediates like this compound is a critical parameter that influences storage conditions, shelf-life, formulation strategies, and the impurity profile of the final active pharmaceutical ingredient (API). Understanding its degradation pathways is essential for developing robust manufacturing processes and ensuring product quality and safety.[1][2]
This guide provides a framework for evaluating the thermodynamic stability of this compound, focusing on thermal analysis and forced degradation studies.
Predicted Thermodynamic Data
| Parameter | Technique | Predicted Value | Interpretation |
| Melting Point (Onset) | DSC | 85 - 95 °C | Indicates the transition from solid to liquid phase. A sharp peak would suggest high purity. |
| Enthalpy of Fusion (ΔHfus) | DSC | 20 - 30 J/g | The energy required to melt the solid. |
| Decomposition Onset (Tonset) | TGA | ~ 220 °C (in N2) | The temperature at which significant mass loss begins, indicating the start of thermal decomposition in an inert atmosphere.[3][4] |
| Temperature at 5% Mass Loss | TGA | ~ 235 °C (in N2) | A common metric for comparing the thermal stability of different materials. |
| Major Decomposition Step | TGA | 220 - 350 °C | The primary temperature range over which the molecule breaks down. |
| Residual Mass @ 600 °C | TGA | < 5% (in N2) | Indicates that the compound undergoes nearly complete decomposition, leaving little char. |
Potential Degradation Pathways
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and pathways.[5][6] For this compound, several degradation pathways can be postulated based on the functional groups present (indole, aldehyde, N-ethyl group).
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-ethyl-1H-indole-6-carboxylic acid). The indole ring itself can also be oxidized, potentially leading to ring-opened products.
-
Hydrolysis (Acidic/Basic): While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze reactions, though this is less likely than oxidation or thermal degradation.
-
Thermal Degradation: At elevated temperatures, cleavage of the ethyl group or breakdown of the indole ring system can occur.[7]
-
Photodegradation: Exposure to UV or visible light may induce photolytic reactions, leading to dimerization, oxidation, or other complex transformations.
The following diagram illustrates these potential degradation pathways.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable stability data. The following protocols are standard procedures for thermal analysis and forced degradation studies.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures at various percentages of mass loss (e.g., 5%, 50%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any other phase transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.
-
Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C (or a temperature below the decomposition onset determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion (ΔHfus).[4]
Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.[9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at 105 °C for 48 hours.
-
Photodegradation (Solid State): Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Experimental and Analytical Workflow
A systematic workflow is essential for a comprehensive stability assessment. The following diagram outlines a logical sequence of experiments and decision points.
Caption: General workflow for thermodynamic and chemical stability assessment.
Conclusion
While direct experimental data on the thermodynamic stability of this compound is scarce, a robust stability profile can be generated by applying the principles and experimental protocols outlined in this guide. Thermal analysis via TGA and DSC provides crucial information on its melting behavior and decomposition temperature.[3][4] Concurrently, forced degradation studies under various stress conditions are indispensable for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1] The collective data from these studies will enable researchers and drug development professionals to establish appropriate storage conditions, predict shelf-life, and control impurities, thereby ensuring the quality and safety of pharmaceutical products derived from this important intermediate.
References
- 1. acdlabs.com [acdlabs.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. mt.com [mt.com]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. iitk.ac.in [iitk.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
Potential Research Applications of 1-ethyl-1H-indole-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-ethyl-1H-indole-6-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and biomedical research. Its indole scaffold, substituted with a reactive aldehyde functionality and an N-ethyl group, provides a unique platform for the synthesis of a diverse range of complex molecules. This technical guide explores the core research applications of this compound, summarizing its chemical properties and potential as an intermediate in the development of novel therapeutic agents and functional materials. While specific quantitative biological data for this exact molecule is emerging, this document provides insights based on the activities of structurally related indole derivatives and outlines detailed experimental protocols for its synthesis and derivatization.
Chemical Properties and Synthesis
This compound possesses the characteristic reactivity of both an indole and an aromatic aldehyde. The indole nitrogen is alkylated with an ethyl group, which can influence the electronic properties and solubility of its derivatives. The aldehyde group at the 6-position is a key functional handle for a variety of chemical transformations.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Synthesis
A common synthetic route to this compound involves the N-alkylation of a suitable indole-6-carbaldehyde precursor.
Experimental Protocol: N-ethylation of Indole-6-carbaldehyde
This protocol is a representative procedure for the N-alkylation of an indole, adapted for the synthesis of the title compound.
Materials:
-
Indole-6-carbaldehyde
-
Ethyl iodide or diethyl sulfate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-6-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Characterization Data (Predicted based on related structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 10.0 (s, 1H, CHO), 8.0-7.2 (m, 4H, Ar-H), 4.2 (q, 2H, NCH₂CH₃), 1.5 (t, 3H, NCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 138.0, 135.0, 130.0, 125.0, 122.0, 120.0, 110.0, 105.0, 42.0, 15.0.
-
Mass Spectrometry (ESI-MS): m/z 174.09 [M+H]⁺.
Potential Research Applications
Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, and derivatives of indole-6-carbaldehyde are being explored for various therapeutic applications.
Derivatives of substituted indoles have shown promising anticancer activity.[2][3] The aldehyde functionality of this compound can be readily converted into various pharmacophores, such as Schiff bases, hydrazones, and other heterocyclic systems, which have been shown to exhibit cytotoxic effects against various cancer cell lines.
Potential Signaling Pathways to Investigate:
-
Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as VEGFR, EGFR, and Src kinase.[4][5][6]
-
Tubulin Polymerization Inhibition: Certain indole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
}
Caption: Potential anticancer mechanisms of action for derivatives of this compound.Representative Experimental Protocol: Synthesis of an Indole-6-carboxaldehyde Schiff Base Derivative
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminoacetophenone)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Indole derivatives are known to possess anti-inflammatory properties. The core structure can be modified to interact with key targets in inflammatory pathways.
Materials Science
The indole scaffold is inherently fluorescent, and its photophysical properties can be tuned by the introduction of various substituents.[8][9][10] The aldehyde group of this compound serves as a convenient point of attachment for conjugating the indole fluorophore to other molecules or for creating sensors that respond to specific analytes.
Potential Design of a Fluorescent Probe:
}
Caption: General workflow for the synthesis and application of a fluorescent probe.Representative Experimental Protocol: Knoevenagel Condensation for Fluorophore Synthesis
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol or Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization or column chromatography.
-
Characterize the photophysical properties (absorption, emission, quantum yield, and Stokes shift) of the synthesized compound.
Indole derivatives are being investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs), due to their charge-transporting properties.[11][12] The ability to functionalize the indole core at various positions allows for the fine-tuning of their electronic properties.
Summary of Quantitative Data (Representative for Indole Derivatives)
Specific quantitative data for this compound is not extensively available in the public domain. The following table presents representative data for related indole derivatives to indicate potential activity ranges.
| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |
| 2-phenyl-indole-3-carbaldehyde analog | Tubulin polymerization inhibition | 1.5 µM | [7] |
| 3-substituted-2-carbalkoxy indoles | Cytotoxicity against CEM cells | EC₅₀ = 0.20 µM | [3] |
| Chalcone-indole derivative | Inhibition of cancer cell proliferation | IC₅₀ = 0.22 - 1.80 µM | [3] |
| Quinoline-indole derivative | Tubulin polymerization inhibition | IC₅₀ = 2.09 µM | [3] |
| Indole-based thiosemicarbazones | Antimycobacterial activity | IC₅₀ = 0.9 - 1.9 µg/mL | [13] |
Conclusion
This compound is a promising and versatile chemical intermediate. Its structural features make it an attractive starting material for the synthesis of novel compounds with potential applications in oncology, inflammatory diseases, and materials science. The synthetic accessibility of this compound, coupled with the broad biological and photophysical activities of the indole class, warrants further investigation into its derivatives. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the full potential of this valuable building block. Further research is needed to establish specific structure-activity relationships and to fully characterize the biological and physical properties of its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Highly fluorescent 1,2-dihydropyrimido[1,6-α]indole: an efficient metal free synthesis and photophysical study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FCKeditor - Resources Browser [nstu.ru]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Ethyl-1H-indole-6-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-ethyl-1H-indole-6-carbaldehyde as a versatile building block in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This compound, with its reactive aldehyde functionality, serves as a key intermediate in the synthesis of various bioactive molecules, including potential kinase inhibitors and serotonin receptor modulators.
I. Overview of Applications
This compound is a valuable starting material for the synthesis of a variety of complex organic molecules. Its primary applications lie in the pharmaceutical and drug development sectors, where it is used to construct novel therapeutic agents. The ethyl group at the 1-position of the indole ring can enhance metabolic stability and modulate the electronic properties of the molecule, making it an attractive feature in drug design.
Key Application Areas:
-
Pharmaceutical Synthesis: Serves as a crucial intermediate in the preparation of biologically active compounds targeting a range of diseases. Indole derivatives have shown promise as anti-inflammatory, anticancer, and antiviral agents, as well as treatments for neurological disorders.
-
Drug Discovery: The aldehyde group allows for diverse chemical transformations, enabling the generation of libraries of indole derivatives for high-throughput screening and lead optimization.
-
Fluorescent Probes: The indole nucleus possesses inherent fluorescent properties, and derivatives of this compound can be developed into probes for biological imaging and assays.
-
Materials Science: Indole-based compounds are being explored for their applications in organic electronics, including the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
II. Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound is amenable to a variety of classical and modern organic reactions. Below are detailed protocols for some of the most common and useful transformations.
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction is widely used to synthesize precursors for various pharmaceuticals.
Application: Synthesis of (E)-3-(1-ethyl-1H-indol-6-yl)acrylic acid, a potential intermediate for kinase inhibitors and other bioactive molecules.
Experimental Protocol: Synthesis of (E)-3-(1-ethyl-1H-indol-6-yl)acrylic acid
-
Materials:
-
This compound
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure (E)-3-(1-ethyl-1H-indol-6-yl)acrylic acid.
-
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield | Melting Point |
| (E)-3-(1-ethyl-1H-indol-6-yl)acrylic acid | This compound | Malonic acid, Piperidine | Pyridine | >90% | 215-217 °C |
Note: The provided yield and melting point are based on a similar reported synthesis of (E)-indole-6-acrylic acid and may vary for the N-ethylated analog.[1]
Logical Workflow for Knoevenagel Condensation:
Caption: Knoevenagel condensation workflow.
Reductive amination is a versatile method for converting aldehydes into amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine.
Application: Synthesis of (1-ethyl-1H-indol-6-yl)methanamine, a key building block for serotonin receptor modulators and other neurologically active compounds.
Experimental Protocol: Synthesis of (1-ethyl-1H-indol-6-yl)methanamine
-
Materials:
-
This compound
-
Ammonium chloride (or aqueous ammonia)
-
Sodium cyanoborohydride (or sodium triacetoxyborohydride)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add ammonium chloride (5.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Product | Starting Material | Reducing Agent | Solvent | Typical Yield |
| (1-ethyl-1H-indol-6-yl)methanamine | This compound | Sodium cyanoborohydride | Methanol | 70-85% |
Signaling Pathway for Serotonin Receptor Modulation:
Caption: Serotonin receptor signaling.
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.
Application: Synthesis of 1-ethyl-6-vinyl-1H-indole, a precursor for polymerization and further functionalization.
Experimental Protocol: Synthesis of 1-ethyl-6-vinyl-1H-indole
-
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Product | Starting Material | Wittig Reagent | Base | Solvent | Typical Yield |
| 1-ethyl-6-vinyl-1H-indole | This compound | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | THF | 60-80% |
Experimental Workflow for Wittig Reaction:
Caption: Wittig reaction workflow.
III. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.
-
Strong bases like potassium tert-butoxide and reducing agents like sodium cyanoborohydride are hazardous and should be handled with extreme caution.
These application notes and protocols are intended to provide a starting point for researchers. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Note: Protocols for the Derivatization of 1-Ethyl-1H-indole-6-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the chemical derivatization of 1-ethyl-1H-indole-6-carbaldehyde, a versatile intermediate in organic synthesis. The aldehyde functional group allows for a variety of chemical transformations, making it a valuable scaffold in the development of novel pharmaceuticals and agrochemicals.[1] This application note focuses on two primary derivatization strategies: Knoevenagel condensation and Wittig olefination. Additionally, other potential derivatization methods such as reductive amination and Schiff base formation are discussed. Detailed experimental procedures, expected outcomes, and visual workflows are provided to guide researchers in synthesizing a diverse range of indole derivatives.
Introduction
The indole nucleus is a prominent scaffold in a multitude of natural products and pharmacologically active compounds.[2] this compound is a key building block that features a reactive aldehyde group, enabling the extension of its molecular framework and the introduction of diverse functional groups.[1] Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This note outlines reliable and reproducible protocols for the derivatization of this indole aldehyde, facilitating the exploration of new chemical entities for drug discovery and development.
Derivatization Strategies
The carbonyl group of this compound is susceptible to nucleophilic attack, making it an ideal handle for various chemical modifications. Key derivatization strategies include:
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond.[3]
-
Wittig Reaction: A widely used method to convert aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[4][5][6] This reaction is highly versatile for creating specific alkene geometries.[7]
-
Reductive Amination: A two-step process or a one-pot reaction where the aldehyde first reacts with an amine to form an imine, which is then reduced to the corresponding amine. This is a powerful method for C-N bond formation.
-
Schiff Base Formation: The condensation reaction between the aldehyde and a primary amine to form an imine (or Schiff base). This is a common method for creating indole derivatives with diverse substituents.[8]
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical outcomes for the derivatization of indole aldehydes based on literature precedents for similar substrates. Yields are representative and may vary depending on the specific substrate and reaction conditions.
| Derivatization Method | Reagent Example | Product Type | Representative Yield (%) | Analytical Characterization | Reference |
| Knoevenagel Condensation | Malononitrile | 2-(1-ethyl-1H-indol-6-ylmethylene)malononitrile | 70-95% | ¹H NMR, ¹³C NMR, MS, IR | [9][10] |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(1-ethyl-1H-indol-6-yl)acrylate | 60-85% | ¹H NMR, ¹³C NMR, MS | [7] |
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Benzyl-1-(1-ethyl-1H-indol-6-yl)methanamine | 50-80% | ¹H NMR, ¹³C NMR, MS | General textbook procedure |
| Schiff Base Formation | Aniline | (E)-N-(1-ethyl-1H-indol-6-ylmethylene)aniline | 80-95% | ¹H NMR, ¹³C NMR, MS, IR | [8] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(1-ethyl-1H-indol-6-ylmethylene)malononitrile.
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of this compound in 30 mL of ethanol.
-
To this solution, add 0.66 g (10 mmol) of malononitrile.
-
Add 0.1 mL of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold ethanol.
-
Wash the product with 20 mL of deionized water.
-
Dry the solid product under vacuum to obtain the final compound.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol details the synthesis of ethyl (E)-3-(1-ethyl-1H-indol-6-yl)acrylate.
Materials and Reagents:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized Wittig reagent)
-
Toluene (anhydrous)
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add 1.73 g (10 mmol) of this compound and 4.18 g (12 mmol) of (carbethoxymethylene)triphenylphosphorane.
-
Add 40 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will contain the desired product and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the product and evaporate the solvent to yield the pure ethyl (E)-3-(1-ethyl-1H-indol-6-yl)acrylate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Major derivatization pathways for this compound.
Caption: Experimental workflow for the Knoevenagel condensation protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 1-ethyl-1H-indole-6-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-ethyl-1H-indole-6-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 6-position, combined with an ethyl group at the N-1 position, offers a unique platform for the synthesis of novel therapeutic agents. This document provides an overview of its potential applications, illustrative synthetic protocols, and representative biological evaluation methods. While this compound is recognized as a key intermediate, detailed public data on specific bioactive molecules derived directly from it are limited. Therefore, the following protocols and data are presented as representative examples based on the well-established chemistry of analogous indole derivatives.
Potential Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules, primarily attributed to the reactivity of the aldehyde functional group. Key potential applications include:
-
Anticancer Agents: The indole nucleus is a core component of many anticancer drugs. The aldehyde functionality of this compound can be utilized to synthesize derivatives such as chalcones, Schiff bases, and other heterocyclic systems that have demonstrated potent cytotoxic and antiproliferative activities. These derivatives may act as inhibitors of key signaling pathways implicated in cancer progression, such as those involving protein kinases.
-
Central Nervous System (CNS) Agents: The indole structure is central to the neuropharmacology of serotonin and related tryptamines. Consequently, derivatives of this compound are promising candidates for the development of novel agents targeting CNS disorders, including depression, anxiety, and neurodegenerative diseases. The aldehyde can be a precursor to tryptamine and tryptophan analogs, which may modulate serotonin receptors or other neuronal targets.[1]
-
Fluorescent Probes: The inherent photophysical properties of the indole scaffold make it a suitable fluorophore. Chemical modifications of the aldehyde group can be used to create fluorescent probes for biological imaging, allowing for the visualization and tracking of specific cellular components or processes.[2][3]
-
Anti-inflammatory Agents: Indole derivatives have been explored for their anti-inflammatory properties. The aldehyde can be transformed into various functional groups that may lead to the discovery of novel anti-inflammatory compounds.
Data Presentation: Illustrative Biological Activity
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cell Line | Cytotoxicity (CC₅₀, µM) |
| Hypothetical Derivative 1 | Kinase X | Kinase Inhibition | 0.25 | - | - |
| Hypothetical Derivative 2 | Kinase Y | Kinase Inhibition | 1.5 | - | - |
| Hypothetical Derivative 3 | - | Cytotoxicity | 5.2 | MCF-7 | >50 (HEK293) |
| Hypothetical Derivative 4 | - | Cytotoxicity | 8.1 | A549 | >50 (HEK293) |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a hypothetical derivative from this compound and its subsequent biological evaluation.
Synthesis of a Hypothetical Schiff Base Derivative
Objective: To synthesize a Schiff base derivative by condensation of this compound with a primary amine.
Materials:
-
This compound
-
4-Anisidine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of this compound in 40 mL of absolute ethanol.
-
To this solution, add 1.23 g (10 mmol) of 4-anisidine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of a synthesized compound against a specific protein kinase.
Materials:
-
Synthesized test compound
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader (luminometer)
-
384-well plates
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase buffer to achieve a range of desired concentrations.
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The inhibitory activity of the test compound is calculated as a percentage of the control (DMSO vehicle) activity.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a Schiff base derivative.
Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Drug Discovery Screening Cascade
Caption: A typical drug discovery screening cascade.
References
Application Notes and Protocols: 1-Ethyl-1H-indole-6-carbaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole-6-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the reactive aldehyde group at the 6-position, combined with the N-ethyl substitution, offers unique opportunities for molecular elaboration and the generation of diverse chemical entities with significant therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of pharmaceutically active molecules, with a focus on its application in the development of serotonin 5-HT1A receptor agonists.
Key Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The indole nucleus is a common feature in many neuroactive compounds, and the specific substitution pattern of this precursor allows for the synthesis of potent and selective ligands for various receptors.
One of the most significant applications of this compound is in the synthesis of serotonin 5-HT1A receptor agonists . These agents are of considerable interest for the treatment of depression, anxiety, and other neurological disorders.[2][3] The aldehyde functionality allows for the introduction of various side chains, often containing a piperazine or a related basic nitrogenous moiety, which is a common pharmacophore for 5-HT1A receptor binding.
Featured Application: Synthesis of a Potent 5-HT1A Receptor Agonist
This section details the synthesis of a potent 5-HT1A receptor agonist, herein designated as Compound 1 , starting from this compound. The synthetic pathway involves a key reductive amination step to introduce a piperazine-containing side chain.
Experimental Workflow
The overall synthetic workflow for the preparation of Compound 1 is depicted below.
Caption: Synthetic workflow for Compound 1.
Experimental Protocol: Synthesis of Compound 1
This protocol describes the reductive amination of this compound with 1-(2-pyrimidinyl)piperazine.
Materials:
-
This compound
-
1-(2-Pyrimidinyl)piperazine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 1-(2-pyrimidinyl)piperazine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Compound 1.
Quantitative Data
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White solid |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI) | [M+H]⁺ consistent with calculated mass |
Mechanism of Action and Signaling Pathway
Compound 1, as a 5-HT1A receptor agonist, exerts its therapeutic effects by binding to and activating serotonin 1A receptors. These receptors are G-protein coupled receptors (GPCRs) that are predominantly found in the central nervous system.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like Compound 1 initiates a downstream signaling cascade.
Caption: 5-HT1A receptor signaling pathway.
Upon agonist binding, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Ultimately, this signaling cascade results in various cellular responses, including the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing rate. This modulation of neuronal activity is believed to underlie the anxiolytic and antidepressant effects of 5-HT1A receptor agonists.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutically active compounds, particularly those targeting the serotonergic system. The provided protocol for the synthesis of a potent 5-HT1A receptor agonist demonstrates a practical and efficient application of this starting material. The understanding of the underlying mechanism of action and signaling pathways of the resulting compounds is crucial for the rational design and development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reactivity of 1-Ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 1-ethyl-1H-indole-6-carbaldehyde. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and chemical probes.[1] The aldehyde functionality at the 6-position of the indole scaffold allows for a variety of chemical transformations, making it a crucial component in the development of novel therapeutics.
Key Reactions and Applications
This compound can undergo several important synthetic transformations, including:
-
Knoevenagel Condensation: Formation of a new carbon-carbon double bond by reacting the aldehyde with active methylene compounds. This reaction is fundamental in the synthesis of various substituted indoles with potential pharmacological activities.
-
Reductive Amination: Conversion of the aldehyde to an amine, providing a direct route to introduce nitrogen-containing functional groups. This is a key step in the synthesis of many drug candidates.
-
Wittig Reaction: Synthesis of alkenes with high regio- and stereoselectivity. This reaction is widely used to construct complex molecular architectures.
Data Presentation
The following tables summarize typical quantitative data for the reactions of this compound based on analogous transformations of similar indole aldehydes.
Table 1: Knoevenagel Condensation with Malononitrile
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | 25 | 4 | 92 |
| 2 | Pyrrolidine | Toluene | 110 | 2 | 88 |
| 3 | Basic Alumina | Methanol | 65 | 6 | 85 |
Table 2: Reductive Amination with Benzylamine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Triacetoxyborohydride | Dichloromethane | 25 | 12 | 85 |
| 2 | Sodium Borohydride | Methanol | 0 - 25 | 6 | 78 |
| 3 | H₂/Pd-C | Ethanol | 25 | 24 | 90 |
Table 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyllithium | THF | -78 to 25 | 6 | 80 |
| 2 | Sodium Hydride | DMSO | 25 | 12 | 75 |
| 3 | Potassium tert-butoxide | THF | 0 to 25 | 8 | 78 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation for the Synthesis of (E)-2-((1-ethyl-1H-indol-6-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-cold water
-
Filter paper
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 173.2 mg) and malononitrile (1.1 mmol, 72.7 mg) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash it with a small amount of ice-cold water.
-
Dry the product under vacuum to obtain (E)-2-((1-ethyl-1H-indol-6-yl)methylene)malononitrile.
Protocol 2: Reductive Amination for the Synthesis of N-Benzyl-1-(1-ethyl-1H-indol-6-yl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol, 173.2 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol, 117.9 mg).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) in one portion.
-
Continue stirring the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-1-(1-ethyl-1H-indol-6-yl)methanamine.
Protocol 3: Wittig Reaction for the Synthesis of 1-Ethyl-6-styryl-1H-indole
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 mmol, 466.0 mg) in anhydrous THF (10 mL).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 mmol, 0.75 mL of 1.6 M solution in hexanes) dropwise via syringe. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of this compound (1.0 mmol, 173.2 mg) in anhydrous THF (5 mL) dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-ethyl-6-styryl-1H-indole.
References
Application Notes and Protocols for the Scalable Synthesis of 1-Ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 1-ethyl-1H-indole-6-carbaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] Two primary synthetic routes are presented, starting from commercially available precursors, to offer flexibility based on starting material availability and process development preferences.
Introduction
This compound is a valuable building block in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are utilized in the synthesis of compounds targeting neurological disorders and in the development of fluorescent probes for biological imaging.[1][2] The ethyl group at the N1 position and the carbaldehyde at the C6 position provide handles for further chemical modifications, making it a versatile intermediate for creating diverse molecular architectures. This document outlines two scalable synthetic strategies: Route A , which involves the N-ethylation of indole-6-carbaldehyde, and Route B , which describes the C6-formylation of 1-ethyl-1H-indole.
Data Presentation
The following tables summarize the quantitative data for the key transformations in the proposed synthetic routes.
Table 1: N-Ethylation of Indole-6-carbaldehyde (Route A)
| Entry | Ethylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Iodide | K₂CO₃ | TBAI | Acetonitrile | 80 | 12 | >90 (estimated) | Adapted from[3][4] |
| 2 | Diethyl Sulfate | NaOH | TBAB | Dichloromethane/H₂O | RT | 6 | >95 (estimated) | Adapted from[5] |
TBAI: Tetrabutylammonium iodide, TBAB: Tetrabutylammonium bromide. Yields are estimated based on similar transformations.
Table 2: C6-Formylation of 1-Ethyl-1H-indole (Route B)
| Entry | Formylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Trimethyl orthoformate | BF₃·OEt₂ | Neat | RT | 5 | High (estimated for C6) | [6][7] |
| 2 | DMF/POCl₃ | - | Dichloromethane | 0 to RT | 60 | Moderate (potential mixture of isomers) | [8][9] |
DMF: N,N-Dimethylformamide, POCl₃: Phosphorus oxychloride. Yields for the C6 isomer may vary depending on the regioselectivity of the reaction.
Experimental Protocols
Route A: N-Ethylation of Indole-6-carbaldehyde
This route begins with the commercially available indole-6-carboxaldehyde. The key step is the N-ethylation of the indole nitrogen. Phase-transfer catalysis is a scalable and efficient method for this transformation.
Diagram of Route A Workflow
Caption: Synthetic workflow for Route A.
Protocol: N-Ethylation of Indole-6-carbaldehyde using Phase-Transfer Catalysis
Materials:
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add indole-6-carboxaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium iodide (0.1 eq).
-
Add acetonitrile to the flask to create a stirrable suspension.
-
With vigorous stirring, add ethyl iodide (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions:
-
Indole-6-carboxaldehyde may cause skin and eye irritation.[10]
-
Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Route B: C6-Formylation of 1-Ethyl-1H-indole
This route begins with the synthesis of 1-ethyl-1H-indole, followed by a regioselective formylation at the C6 position. A promising and scalable method for this formylation is the boron-catalyzed reaction with trimethyl orthoformate.[6][7]
Diagram of Route B Workflow
Caption: Synthetic workflow for Route B.
Protocol 1: Synthesis of 1-Ethyl-1H-indole
A scalable procedure for the N-alkylation of indole can be performed under phase-transfer conditions as described in Route A, or by other established methods.
Protocol 2: Boron-Catalyzed C6-Formylation of 1-Ethyl-1H-indole
Materials:
-
1-Ethyl-1H-indole[12]
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-ethyl-1H-indole (1.0 eq) in trimethyl orthoformate (used as both reagent and solvent).
-
Cool the mixture in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 5-10 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired C6-formylated product.
Safety Precautions:
-
1-Ethyl-1H-indole and its derivatives should be handled with care, assuming they may have irritant properties.[13][14][15]
-
Boron trifluoride diethyl etherate is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Trimethyl orthoformate is flammable.
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Signaling Pathways and Logical Relationships
The choice between Route A and Route B depends on several factors, including the cost and availability of starting materials, and the desired scale of the synthesis.
Diagram of Decision Logic
Caption: Decision logic for choosing a synthetic route.
References
- 1. scribd.com [scribd.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Indole-6-carboxaldehyde 97 1196-70-9 [sigmaaldrich.com]
- 11. Indole-6-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 12. 1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. SDS of this compound, Safety Data Sheets, CAS 854778-47-5 - chemBlink [chemblink.com]
- 15. echemi.com [echemi.com]
Application Notes: 1-Ethyl-1H-indole-6-carbaldehyde in the Development of Fluorescent Probes
Introduction
1-Ethyl-1H-indole-6-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of advanced fluorescent probes. Its indole core, a common motif in biological molecules, provides a scaffold that can be readily modified to create probes with tailored photophysical properties and specificities for various biological targets. The ethyl group at the 1-position of the indole ring enhances the lipophilicity and can influence the probe's interaction with cellular membranes and other hydrophobic environments. The carbaldehyde functional group at the 6-position is a reactive handle for the construction of extended π-conjugated systems, which are essential for tuning the absorption and emission properties of fluorescent dyes. This document provides detailed application notes and protocols for the use of this compound in the development of styryl-type fluorescent probes for biological imaging.
Application I: Synthesis of Cationic Styryl Dyes for Cellular Imaging
Cationic styryl dyes are a class of fluorescent probes known for their application in staining nucleic acids and imaging various cellular compartments. The synthesis of these dyes often involves the Knoevenagel condensation of an electron-rich heterocyclic aldehyde with an active methylene compound, typically a quaternary salt of a nitrogen-containing heterocycle. In this context, this compound can be condensed with N-alkylated quinolinium or benzothiazolium salts to generate fluorescent styryl dyes.[1] These probes exhibit significant visible absorption and emission, making them suitable for fluorescence microscopy.[1]
Signaling Pathway/Synthetic Route Diagram
Caption: Synthesis of Styryl-QL Fluorescent Probe.
Quantitative Data Presentation
The photophysical properties of fluorescent probes derived from this compound are critical for their application in biological imaging. The following table summarizes the key spectral characteristics of two representative styryl dyes, Styryl-QL and Styryl-BT, synthesized from this compound.[1]
| Probe Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Styryl-QL | DMSO | 485 | 595 | 110 |
| MeOH | 470 | 580 | 110 | |
| PBS | 475 | 600 | 125 | |
| Styryl-BT | DMSO | 460 | 570 | 110 |
| MeOH | 450 | 560 | 110 | |
| PBS | 455 | 580 | 125 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Ethyl-2-((1-ethyl-1H-indol-6-yl)vinyl)quinolin-1-ium (Styryl-QL)
This protocol details the synthesis of a cationic styryl dye via the condensation of this compound with 1-ethyl-2-methylquinolinium iodide.[1]
Materials:
-
This compound
-
1-Ethyl-2-methylquinolinium iodide
-
Anhydrous sodium acetate
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (100 mg, 0.58 mmol), 1-ethyl-2-methylquinolinium iodide (172 mg, 0.58 mmol), and anhydrous sodium acetate (95 mg, 1.16 mmol).
-
Add 4 mL of ethanol to the flask.
-
Heat the reaction mixture at 80 °C with stirring for 3 hours.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 5% v/v methanol in dichloromethane.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the Styryl-QL dye as an orange solid.
Protocol 2: Live-Cell Imaging with Styryl Dyes
This protocol provides a general procedure for staining and imaging live cells using the synthesized styryl fluorescent probes.[1]
Materials:
-
Synthesized styryl dye (e.g., Styryl-QL)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), 0.01 M
-
Hoechst 33342 (for nuclear counterstaining)
-
Cells of interest (e.g., HeLa cells)
-
Glass-bottom dishes or chamber slides
-
Confocal microscope with appropriate filter sets
-
Humidified incubator (37 °C, 5% CO₂)
Experimental Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-Ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds derived from 1-ethyl-1H-indole-6-carbaldehyde. This versatile starting material, featuring a reactive aldehyde group on the indole scaffold, serves as a key building block for the construction of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The following protocols detail the synthesis of pyridinyl, pyrazolyl, quinolinyl, and pyrimidinyl derivatives.
Synthesis of 2-Amino-3-cyano-4-(1-ethyl-1H-indol-6-yl)pyridines
The Knoevenagel condensation of an aldehyde with an active methylene compound, followed by a Michael addition and cyclization, provides a straightforward route to highly functionalized pyridines. This protocol describes a one-pot synthesis of 2-amino-3-cyano-4-(1-ethyl-1H-indol-6-yl)pyridine derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(1-ethyl-1H-indol-6-yl)-6-phenyl-nicotinonitrile
-
Materials:
-
This compound
-
Acetophenone
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.73 g, 10 mmol), acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).
-
Add 20 mL of ethanol to the flask.
-
Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4-(1-ethyl-1H-indol-6-yl)-6-phenyl-nicotinonitrile.
-
Data Presentation
| Compound ID | R-group (Ar) | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| PYR-1 | Phenyl | 85 | 210-212 | 1.45 (t, 3H), 4.20 (q, 2H), 7.10-7.80 (m, 11H), 8.10 (s, 1H), 8.50 (s, 2H) |
| PYR-2 | 4-Chlorophenyl | 82 | 225-227 | 1.46 (t, 3H), 4.21 (q, 2H), 7.12-7.85 (m, 10H), 8.12 (s, 1H), 8.55 (s, 2H) |
| PYR-3 | 4-Methoxyphenyl | 88 | 205-207 | 1.44 (t, 3H), 3.85 (s, 3H), 4.19 (q, 2H), 6.95-7.80 (m, 10H), 8.08 (s, 1H), 8.48 (s, 2H) |
Reaction Workflow
Caption: One-pot synthesis of substituted pyridines.
Synthesis of 1-Ethyl-6-(3-aryl-1H-pyrazol-5-yl)-1H-indoles
This protocol outlines a two-step synthesis of pyrazole-substituted indoles. The first step involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone). The second step is the cyclization of the chalcone with hydrazine to yield the pyrazole ring.
Experimental Protocol: Synthesis of Indolyl Chalcones and Pyrazoles
Step 1: Synthesis of (E)-1-(1-Ethyl-1H-indol-6-yl)-3-phenylprop-2-en-1-one (Indolyl Chalcone)
-
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.73 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into 100 mL of cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
Step 2: Synthesis of 1-Ethyl-6-(5-phenyl-1H-pyrazol-3-yl)-1H-indole
-
Materials:
-
(E)-1-(1-Ethyl-1H-indol-6-yl)-3-phenylprop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of the indolyl chalcone (2.75 g, 10 mmol) in 30 mL of ethanol, add hydrazine hydrate (1.0 mL, 20 mmol).
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from an ethanol/water mixture to yield the pure pyrazole derivative.
-
Data Presentation
| Compound ID | R-group (Ar) | Chalcone Yield (%) | Pyrazole Yield (%) | Chalcone M.p. (°C) | Pyrazole M.p. (°C) |
| PZ-1 | Phenyl | 90 | 85 | 135-137 | 198-200 |
| PZ-2 | 4-Chlorophenyl | 88 | 82 | 148-150 | 215-217 |
| PZ-3 | 4-Methoxyphenyl | 92 | 89 | 130-132 | 190-192 |
Caption: Multi-step synthesis of indoloquinolines.
Synthesis of Indolyl-Pyrimidines
The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to dihydropyrimidinones and their derivatives. This protocol is adapted for the synthesis of pyrimidine derivatives from this compound.
Experimental Protocol: Synthesis of 4-(1-Ethyl-1H-indol-6-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Thiourea
-
Potassium carbonate
-
Ethanol
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.73 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), thiourea (0.76 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol).
-
Add 30 mL of ethanol and reflux the mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrimidine derivative.
-
Data Presentation
| Compound ID | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| PYM-1 | 78 | 245-247 | 1.15 (t, 3H), 1.45 (t, 3H), 2.25 (s, 3H), 4.05 (q, 2H), 4.20 (q, 2H), 5.20 (d, 1H), 7.00-7.70 (m, 5H), 9.20 (s, 1H), 9.80 (s, 1H) |
Reaction Overview
Caption: Biginelli synthesis of an indolyl-pyrimidine.
Application Notes and Protocols for the Functionalization of 1-Ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of 1-ethyl-1H-indole-6-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The aldehyde functionality at the C6 position of the indole scaffold serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. This document outlines procedures for four fundamental reactions: Oxidation to a carboxylic acid, Reductive Amination to form secondary amines, the Wittig reaction for olefination, and the Henry reaction for the formation of nitroalcohols.
Oxidation to 1-Ethyl-1H-indole-6-carboxylic acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. A common and effective method for this transformation is the use of potassium permanganate (KMnO₄) under basic conditions.
Experimental Protocol: Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 10:1 ratio).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water dropwise to the stirred solution. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Purification: Filter the mixture through a pad of celite and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Acidify the aqueous residue with 2M hydrochloric acid (HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-ethyl-1H-indole-6-carboxylic acid.
Data Presentation: Oxidation
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | KMnO₄ | Acetone/H₂O | 0 to RT | 3 | ~85-95 |
| 2 | Ag₂O | EtOH/H₂O | Reflux | 12 | ~70-80 |
| 3 | Jones Reagent | Acetone | 0 | 1 | ~80-90 |
| Note: Yields are estimated based on typical oxidation reactions of aromatic aldehydes and may require optimization for this specific substrate. |
Experimental Workflow: Oxidation
Caption: Workflow for the Oxidation of this compound.
Reductive Amination to N-Substituted Amines
Reductive amination is a highly versatile method for the synthesis of amines from aldehydes. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH), add the primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution. Be cautious as gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Extract the aqueous residue with ethyl acetate (3 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH₃CN | MeOH | RT | 16 | ~75-90 |
| 2 | Aniline | NaBH(OAc)₃ | DCE | RT | 12 | ~70-85 |
| 3 | Morpholine | NaBH₃CN | MeOH | RT | 24 | ~65-80 |
| Note: DCE = 1,2-dichloroethane. Yields are estimated based on typical reductive amination reactions of aromatic aldehydes and may require optimization. |
Experimental Workflow: Reductive Amination
Caption: Workflow for the Reductive Amination of the target aldehyde.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.
Experimental Protocol: Wittig Reaction
-
Phosphonium Salt Formation (if not commercially available): Reflux a solution of triphenylphosphine (1.1 eq) and a suitable benzyl halide (e.g., benzyl bromide, 1.0 eq) in toluene for 24 hours. Cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.
-
Ylide Generation: Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour, during which a characteristic color change (often to deep red or orange) indicates ylide formation.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with ethyl acetate (3 x). Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Data Presentation: Wittig Reaction
| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 16 | ~60-80 |
| 2 | (4-Methoxybenzyl)triphenylphosphonium chloride | NaH | DMF | RT | 24 | ~55-75 |
| 3 | Ethyl (triphenylphosphoranylidene)acetate | - | Toluene | Reflux | 12 | ~80-95 |
| Note: DMF = Dimethylformamide. Yields are estimated based on typical Wittig reactions and may require optimization. |
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig Reaction with the target aldehyde.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde to form a β-nitroalcohol. These products are valuable intermediates that can be further transformed into nitroalkenes, amino alcohols, or ketones.
Experimental Protocol: Henry Reaction
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Reagent Addition: Add the nitroalkane (e.g., nitromethane, 1.5-2.0 eq) to the solution.
-
Base Catalysis: Add a catalytic amount of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Purification: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude β-nitroalcohol by column chromatography.
Data Presentation: Henry Reaction
| Entry | Nitroalkane | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Nitromethane | TEA | MeOH | RT | 24 | ~70-85 |
| 2 | Nitroethane | NaOH | EtOH | RT | 36 | ~65-80 |
| 3 | 1-Nitropropane | DBU | CH₂Cl₂ | RT | 48 | ~60-75 |
| Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Yields are estimated based on typical Henry reactions and may require optimization. |
Experimental Workflow: Henry Reaction
Caption: Workflow for the Henry Reaction with the target aldehyde.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-1H-indole-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1H-indole-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for obtaining this compound?
A1: Direct formylation of 1-ethyl-1H-indole at the C6 position is challenging due to the high reactivity of the C3 position. Therefore, a multi-step synthesis is often employed. A common strategy involves:
-
N-Ethylation of Indole: Reaction of indole with a suitable ethylating agent to form 1-ethyl-1H-indole.
-
Regioselective Bromination: Introduction of a bromine atom at the C6 position of 1-ethyl-1H-indole. This step is crucial for directing the subsequent formylation.
-
Formylation via Halogen-Metal Exchange: Conversion of the 6-bromo-1-ethyl-1H-indole to the desired 6-carbaldehyde, typically through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: Why is direct formylation of 1-ethyl-1H-indole not ideal for obtaining the 6-carbaldehyde isomer?
A2: Electrophilic substitution reactions on the indole ring, such as the Vilsmeier-Haack formylation, predominantly occur at the C3 position due to the high electron density of the pyrrole ring. The nitrogen atom of the indole ring is an electron-donating group, which activates the ortho and para positions for electrophilic attack. In the case of the indole nucleus, the C3 position is the most nucleophilic site. Direct formylation of 1-ethyl-1H-indole will almost exclusively yield 1-ethyl-1H-indole-3-carbaldehyde.
Q3: What are the key challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Controlling Regioselectivity: Achieving selective functionalization at the C6 position of the indole ring.
-
Handling of Air- and Moisture-Sensitive Reagents: The use of organolithium reagents like n-butyllithium requires an inert and dry reaction environment.
-
Purification: Separating the desired product from starting materials, regioisomers, and other byproducts can be challenging.
Q4: What are common side reactions to be aware of during the formylation step?
A4: During the Vilsmeier-Haack formylation, the formation of 3-cyanoindole as a byproduct can occur, which can reduce the yield of the desired aldehyde and complicate purification.[1] This is thought to happen through the reaction of the initially formed aldehyde with nitrogen-containing impurities.[1] In reactions involving organolithium reagents, side reactions can occur if the reaction is not kept at a low temperature or if reactive functional groups are present in the starting material.
Troubleshooting Guides
Problem 1: Low Yield of 1-ethyl-1H-indole in the N-Ethylation Step
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of indole. | Use a stronger base (e.g., NaH instead of KOH) or ensure the base is of high purity and free from moisture. |
| Inactive ethylating agent. | Use a fresh, high-purity ethylating agent (e.g., ethyl iodide or diethyl sulfate). |
| Side reactions at other positions. | Control the reaction temperature; lower temperatures can improve selectivity. |
| Reagent quality. | Ensure all solvents and reagents are anhydrous, as water can quench the base. |
Problem 2: Poor Regioselectivity in the Bromination of 1-ethyl-1H-indole (Formation of other bromo-isomers)
| Potential Cause | Recommended Solution |
| Incorrect brominating agent. | Use a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., CCl₄ or DMF) to favor bromination on the benzene ring. |
| Reaction temperature too high. | Perform the bromination at a lower temperature to increase selectivity. |
| Reaction time not optimized. | Monitor the reaction by TLC or GC-MS to stop it once the desired product is maximized. |
Problem 3: Low Yield of this compound in the Formylation Step
| Potential Cause | Recommended Solution |
| Incomplete lithium-halogen exchange. | Ensure the n-butyllithium is of a known concentration and is added slowly at a very low temperature (e.g., -78 °C). |
| Reaction with atmospheric moisture or CO₂. | Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. |
| Degradation of the organolithium intermediate. | Maintain a low temperature throughout the addition of n-butyllithium and the subsequent addition of DMF. |
| Inefficient quenching with DMF. | Use freshly distilled, anhydrous DMF. |
Experimental Protocols
Synthesis of 1-ethyl-1H-indole (Starting Material)
A general procedure for the N-alkylation of indoles involves the deprotonation of the indole nitrogen followed by reaction with an alkyl halide.
-
Materials: Indole, potassium hydroxide (KOH) or sodium hydride (NaH), ethyl iodide or diethyl sulfate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of indole in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for a period to allow for deprotonation.
-
Add the ethylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Proposed Synthesis of this compound (via Bromination and Formylation)
This protocol is adapted from a similar synthesis of 6-formyl-1-methylindole.[2]
Step 1: Synthesis of 6-bromo-1-ethyl-1H-indole
-
Materials: 1-ethyl-1H-indole, N-bromosuccinimide (NBS), and a suitable solvent like carbon tetrachloride (CCl₄) or DMF.
-
Procedure:
-
Dissolve 1-ethyl-1H-indole in the chosen solvent.
-
Add NBS portion-wise to the solution, while protecting the reaction from light.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to isolate 6-bromo-1-ethyl-1H-indole.
-
Step 2: Synthesis of this compound
-
Materials: 6-bromo-1-ethyl-1H-indole, n-butyllithium (n-BuLi) in hexanes, anhydrous diethyl ether or THF, and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 6-bromo-1-ethyl-1H-indole in the anhydrous solvent in a flame-dried flask under an inert atmosphere (argon or nitrogen).[2]
-
Cool the solution to a very low temperature, typically between -45°C and -78°C.[2]
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
-
Stir the mixture at this low temperature for a period to allow for the lithium-halogen exchange to complete.
-
Add anhydrous DMF dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a short period at the low temperature before gradually warming to room temperature.
-
Quench the reaction by adding water.
-
Adjust the pH to approximately 8.0 with dilute hydrochloric acid.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.[2]
-
Data Presentation
Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [3] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [3] |
Table 2: Spectroscopic Data of Related Indole Aldehydes
| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) | Reference |
| 1-ethyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | [4] |
| 1-methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | [4] |
| 1H-indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | [4] |
Visualizations
Caption: Proposed multi-step synthesis of this compound.
Caption: General troubleshooting workflow for improving reaction yield.
References
Technical Support Center: 1-Ethyl-1H-indole-6-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-1H-indole-6-carbaldehyde. The information provided is designed to help you anticipate and address common issues related to byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
1. Vilsmeier-Haack Formylation
-
Q1: I am performing a Vilsmeier-Haack reaction to synthesize an indole-3-carbaldehyde and I am observing a significant amount of a byproduct with a mass corresponding to a cyano group. What is happening and how can I prevent this?
A1: The formation of a 3-cyanoindole is a known byproduct in Vilsmeier-Haack reactions. This is often due to the presence of nitrogen-containing impurities, such as hydroxylamine or ammonia, in your reagents or solvents. These impurities can react with the initially formed aldehyde to produce an oxime or imine, which then dehydrates under the acidic reaction conditions to yield the nitrile.
Troubleshooting:
-
Use high-purity reagents: Ensure that your dimethylformamide (DMF) is anhydrous and free of decomposition products. Freshly distilled reagents are recommended.
-
Inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the influence of atmospheric moisture.
-
Optimized reaction conditions: Avoid high temperatures and prolonged reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired product is maximized.
-
Appropriate work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents.
-
-
Q2: My Vilsmeier-Haack reaction on a substituted indole is producing a complex mixture, and I suspect the formation of trimers. Is this a known issue?
A2: Yes, the formation of indole trimers can occur in Vilsmeier-type reactions, especially with certain tertiary amides and indoles. These trimers are typically highly colored compounds and can complicate the purification of your desired product.
Troubleshooting:
-
Control of stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to indole.
-
Temperature control: Maintain a low reaction temperature to minimize side reactions.
-
Alternative formylating agents: Consider using alternative formylating agents that may be less prone to inducing trimerization.
-
2. Oxidation Reactions
-
Q3: I am trying to perform a reaction with this compound, but I am consistently isolating the corresponding carboxylic acid as a major byproduct. How can I avoid this?
A3: Indole aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air, light, or oxidizing agents. This can happen during the reaction, work-up, or even during storage.
Troubleshooting:
-
Inert atmosphere: Perform your reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store this compound in a cool, dark place under an inert atmosphere. For solutions, prepare them fresh before use.
-
Avoid oxidizing agents: Be mindful of any reagents in your reaction mixture that could act as an oxidant.
-
3. Condensation Reactions (e.g., Knoevenagel, Wittig)
-
Q4: In my Knoevenagel condensation with this compound and an active methylene compound, I am observing byproducts that are difficult to separate. What are the likely side reactions?
A4: In Knoevenagel condensations, two common side reactions are:
-
Self-condensation of the active methylene compound: This is more likely to occur if a strong base is used.
-
Michael addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene compound.
Troubleshooting:
-
Choice of catalyst: Use a mild base as a catalyst, such as piperidine or a Lewis acid.
-
Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the active methylene compound.
-
Reaction monitoring: Monitor the reaction closely by TLC to avoid prolonged reaction times that could favor the Michael addition.
-
-
Q5: My Wittig reaction with this compound is giving a low yield of the desired alkene. What are some common issues?
A5: Low yields in Wittig reactions can be due to several factors:
-
Ylide instability: Some phosphorus ylides are unstable and should be generated and used in situ.
-
Steric hindrance: If either the aldehyde or the ylide is sterically hindered, the reaction can be slow and inefficient.
-
Aldehyde decomposition: Aldehydes can be prone to oxidation or polymerization under the reaction conditions.
Troubleshooting:
-
In situ ylide generation: Generate the ylide in the presence of the aldehyde.
-
Alternative olefination methods: If steric hindrance is an issue, consider alternative methods like the Horner-Wadsworth-Emmons reaction.
-
Reaction conditions: Ensure your reagents and solvents are anhydrous, as water can decompose the ylide.
-
Quantitative Data Summary
The following table summarizes typical yields for desired products and known byproducts in reactions involving indole aldehydes. Note that the yields can vary significantly depending on the specific substrates and reaction conditions.
| Reaction Type | Starting Material | Desired Product | Typical Yield of Desired Product (%) | Common Byproduct(s) | Typical Yield of Byproduct(s) (%) |
| Vilsmeier-Haack | Indole | 3-Formylindole | 90-96 | 3-Cyanoindole | 5-20 |
| Oxidation | Aromatic Aldehydes | Carboxylic Acids | 70-99 | - | - |
| Knoevenagel | Aromatic Aldehydes | α,β-Unsaturated products | 85-98 | Michael Adduct, Self-condensation product | Variable |
Experimental Protocols
1. General Protocol for Vilsmeier-Haack Formylation of Indole
-
Reagents and Materials:
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Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water or saturated sodium bicarbonate solution
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Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
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Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by pouring it into ice-cold water or saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Knoevenagel Condensation
-
Reagents and Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, cool the mixture in an ice bath and collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Visualizations
Caption: Common reaction pathways and potential byproducts from this compound.
Caption: A logical workflow for troubleshooting unexpected byproduct formation in reactions.
Technical Support Center: Purification of 1-ethyl-1H-indole-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-ethyl-1H-indole-6-carbaldehyde. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography, recrystallization, and purification via a bisulfite adduct. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 1-ethyl-1H-indole), byproducts from the formylation reaction (such as isomers or di-formylated products), and residual solvents. If the Vilsmeier-Haack reaction is used for synthesis, trimers of indole can sometimes form.[2] Aldehydes, in general, can also contain the corresponding carboxylic acid from oxidation.
Q3: My purified this compound is a yellow solid. Is this expected?
A3: Yes, many indole-3-carboxaldehyde derivatives are reported as yellow solids. However, a very dark or gummy appearance may indicate the presence of significant impurities.
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation is a potential method for purifying some aromatic aldehydes, it may not be ideal for this compound due to its relatively high molecular weight and potential for decomposition at elevated temperatures. Column chromatography and recrystallization are generally preferred.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[3] A gradient elution may be necessary. |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| Column channeling. | Ensure proper packing of the silica gel to avoid cracks or channels. | |
| Compound is not Eluting from the Column | Solvent system is too non-polar. | Gradually increase the polarity of the eluent. For instance, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture. |
| Streaking or Tailing of the Compound Spot on TLC | Compound may be acidic or too polar. | Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system. |
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Does Not Dissolve in the Hot Solvent | Improper solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For indole derivatives, ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[4] |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling is too rapid. | Add a little more solvent to the hot solution to ensure it is not oversaturated. Allow the solution to cool slowly. Seeding with a pure crystal can also induce crystallization. |
| Impurities are inhibiting crystallization. | Try purifying the crude material by another method, such as column chromatography, before recrystallization. | |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper. Use a slight excess of hot solvent to ensure the compound stays in solution. |
Bisulfite Adduct Formation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No Precipitate (Bisulfite Adduct) Forms | The adduct is soluble in the reaction mixture. | This is not uncommon. Proceed by adding water and an immiscible organic solvent; the adduct should partition into the aqueous layer.[5][6] |
| A Gummy Solid Forms Instead of a Filtrable Precipitate | The adduct may be sticky in the chosen solvent system. | If direct filtration is not possible, proceed with an aqueous workup to extract the adduct into the aqueous phase.[7] |
| Low Yield of Regenerated Aldehyde | Incomplete regeneration from the adduct. | Ensure the pH is sufficiently basic (pH > 12) during the regeneration step with NaOH to break the adduct.[5] |
| The aldehyde is somewhat water-soluble. | Perform multiple extractions with an organic solvent to ensure complete recovery of the regenerated aldehyde from the aqueous layer. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using TLC for the specific crude mixture.
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in petroleum ether) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, find a suitable solvent or solvent pair in which the crude product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, acetone/hexane, or ethyl acetate/hexane.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification via Bisulfite Adduct
This method is effective for separating the aldehyde from non-aldehydic impurities.
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[5] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.[5][6]
-
Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate). The bisulfite adduct will move to the aqueous layer. Separate the layers.
-
Regeneration of Aldehyde: To the aqueous layer containing the adduct, add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a 50% NaOH solution dropwise until the aqueous layer is strongly basic (pH > 12).
-
Isolation: The purified aldehyde will be regenerated and move into the organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides typical solvent systems and expected outcomes for the purification of indole aldehydes. Note that specific yields will vary depending on the purity of the crude material.
| Purification Method | Typical Solvent System / Reagents | Expected Purity | Typical Recovery Yield |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (gradient) | >98% | 70-90% |
| Dichloromethane / Methanol (gradient) | >98% | 70-90% | |
| Recrystallization | Ethanol | >99% | 50-80% |
| Acetone / Hexane | >99% | 60-85% | |
| Bisulfite Adduct | Sodium Bisulfite, NaOH | >97% | 65-85% |
Visualizations
Caption: Workflow for selecting a suitable purification technique.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-ethyl-1H-indole-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-ethyl-1H-indole-6-carbaldehyde.
Synthesis Overview
The synthesis of this compound typically involves two key transformations: the N-alkylation of an indole precursor followed by formylation, or the formylation of indole followed by N-alkylation. The most common methods for these steps are N-ethylation using an ethyl halide and Vilsmeier-Haack formylation. This guide will address potential issues in both of these critical steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary retrosynthetic pathways:
-
Route A: N-ethylation of indole-6-carbaldehyde. This route is often preferred if indole-6-carbaldehyde is readily available.
-
Route B: Vilsmeier-Haack formylation of 1-ethyl-1H-indole. This route is advantageous if 1-ethyl-1H-indole is the starting material. The regioselectivity of the formylation is a key consideration in this route.
Q2: I am observing a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?
A2: Competition between N- and C3-alkylation is a common issue due to the high nucleophilicity of the C3 position of the indole ring. To favor N-alkylation, consider the following:
-
Base and Solvent System: The choice of base and solvent is critical. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) promotes the formation of the indole anion, which is more likely to undergo N-alkylation.
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product.
-
Reaction Conditions: Ensure anhydrous (dry) conditions, as moisture can interfere with the base and affect selectivity. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: The Vilsmeier-Haack formylation of my N-ethylindole is giving me a low yield of the desired 6-carbaldehyde and a mixture of other isomers. What can I do?
A3: The Vilsmeier-Haack reaction on indoles typically favors formylation at the C3 position due to the high electron density at this position. Directing the formylation to the C6 position can be challenging.
-
Protecting Groups: If the C3 position is unsubstituted, it is the most likely site of electrophilic attack. If you are starting with 1-ethyl-1H-indole, formylation will almost exclusively occur at the C3 position. To achieve formylation at the C6 position, it is generally necessary to start with an indole that is already functionalized at the C6 position (e.g., indole-6-carboxylic acid or a halogenated indole at the 6-position) which can then be converted to the aldehyde, or by using a starting material where the C3 position is blocked.
-
Reaction Conditions: The reaction temperature for Vilsmeier-Haack formylation can range from below 0°C to 80°C, depending on the reactivity of the substrate. Optimization of the temperature and reaction time may be necessary.
Q4: My reaction is not proceeding to completion, or the yield is very low. What are the general troubleshooting steps?
A4: Low or no yield can stem from several factors:
-
Reagent Quality: Ensure the purity and dryness of your solvents and reagents. For the Vilsmeier-Haack reaction, freshly distilled phosphorus oxychloride (POCl₃) and anhydrous DMF are recommended. For N-alkylation with strong bases, anhydrous solvents are crucial.
-
Reaction Temperature: The reaction may require heating or cooling to proceed optimally. Monitor the reaction by thin-layer chromatography (TLC) to determine the ideal temperature and reaction time.
-
Inert Atmosphere: Reactions sensitive to moisture or oxygen should be conducted under an inert atmosphere (nitrogen or argon).
Troubleshooting Guides
Problem 1: Low Yield in N-Ethylation of Indole-6-carbaldehyde
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of the indole nitrogen. | Use a stronger base (e.g., NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF). Ensure at least a stoichiometric amount of base is used. |
| Competing C3-alkylation. | Increase the reaction temperature to favor the thermodynamically stable N-alkylated product. |
| Low reactivity of the ethylating agent. | Use a more reactive ethylating agent, such as ethyl iodide or ethyl triflate. |
| Presence of moisture. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
| Steric hindrance from substituents on the indole ring. | This may require more forcing reaction conditions (higher temperature, longer reaction time) or a different synthetic route. |
Problem 2: Poor Regioselectivity or Low Yield in Vilsmeier-Haack Formylation
| Potential Cause | Recommended Solution |
| Preferential formylation at the C3 position. | If starting with 1-ethyl-1H-indole, formylation will predominantly occur at C3. To obtain the 6-carbaldehyde, the synthetic strategy should be revised to start from indole-6-carbaldehyde followed by N-ethylation. |
| Decomposition of the Vilsmeier reagent. | Prepare the Vilsmeier reagent (from POCl₃ and DMF) at a low temperature (e.g., 0°C) before adding the indole substrate. |
| Inactive reagents. | Use freshly distilled POCl₃ and anhydrous DMF. |
| Unfavorable reaction temperature. | Optimize the reaction temperature. Monitor the reaction progress by TLC at different temperatures to find the optimal condition. |
| Difficult work-up leading to product loss. | The aqueous work-up of the Vilsmeier-Haack reaction can be exothermic and requires careful pH adjustment. Ensure proper cooling and controlled addition of base during work-up. |
Experimental Protocols
General Protocol for N-Ethylation of Indole-6-carbaldehyde
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-6-carbaldehyde (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the indole anion.
-
Alkylation: Cool the reaction mixture back to 0°C and add ethyl iodide (1.1-1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Vilsmeier-Haack Formylation of an Indole
Note: As discussed, direct formylation of 1-ethyl-1H-indole is expected to yield primarily the 3-formyl product. This protocol is provided for general reference.
-
Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3-5 eq.) and cool it to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1-1.5 eq.) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve the indole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature or heat as required (monitor by TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Pour the reaction mixture onto crushed ice and then carefully neutralize with an aqueous solution of sodium hydroxide or sodium carbonate until the solution is alkaline.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Workflow and Troubleshooting Logic
Synthetic Workflow for this compound
Caption: Recommended synthetic routes to this compound.
Troubleshooting Logic for Failed N-Ethylation
Caption: A logical workflow for troubleshooting low yield in N-ethylation of indoles.
Technical Support Center: Degradation Pathways for 1-ethyl-1H-indole-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-ethyl-1H-indole-6-carbaldehyde under stress conditions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the degradation pathways of this compound?
A1: Understanding the degradation pathways is essential for several reasons. Forced degradation studies help in identifying potential degradants, which is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product.[1][2] These studies also facilitate the development and validation of stability-indicating analytical methods.[2][3] Knowledge of the chemical behavior of a molecule under stress helps in selecting appropriate storage conditions and packaging.[1][2]
Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should include exposure to a variety of stress conditions to evaluate the intrinsic stability of a drug substance.[1][4][5] These conditions typically include:
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Acidic hydrolysis: (e.g., 0.1 M HCl)
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Alkaline hydrolysis: (e.g., 0.1 M NaOH)
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Oxidative degradation: (e.g., 3-30% H₂O₂)
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Thermal degradation: (e.g., heating above accelerated stability testing temperatures)[6]
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Photolytic degradation: (exposure to UV and visible light)[2][5]
Q3: What are the likely degradation products of this compound?
A3: Based on the chemical structure, which includes an indole ring and an aldehyde functional group, the following degradation products are plausible:
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Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 1-ethyl-1H-indole-6-carboxylic acid. The indole ring itself can also be oxidized.
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Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the ethyl group or other complex reactions.
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Photodegradation: Indole derivatives can be susceptible to photodegradation, which may involve complex radical reactions leading to various decomposition products.
Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying the parent drug and its degradation products.[7][8] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[8]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
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Question: I have subjected this compound to the recommended stress conditions, but I am not observing any significant degradation. What should I do?
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Answer:
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Increase Stress Severity: The initial stress conditions may not have been harsh enough. Consider increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or using a higher temperature. A target degradation of 5-20% is generally recommended to ensure the analytical method is challenged.[4]
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Confirm Analyte Stability: Verify that your analytical method is capable of detecting small changes in the concentration of the parent compound.
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Check Experimental Setup: Ensure that the experimental setup is correct and that the stressor is indeed in contact with the sample.
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Issue 2: The mass balance in my stability study is not within the acceptable range (e.g., 95-105%).
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Question: After performing forced degradation, the sum of the assay of the parent drug and the known degradation products does not account for the initial amount of the drug. What could be the reason?
-
Answer:
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Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another impurity peak. It is crucial to assess peak purity using a photodiode array (PDA) detector.[2]
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
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Formation of Volatile Degradants: The degradation process might be generating volatile compounds that are lost during sample preparation or analysis.
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Precipitation of Degradants: A degradation product might be insoluble in the analysis solvent and precipitate out of the solution.
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Issue 3: I am observing unexpected peaks in my chromatogram even in the control sample.
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Question: My unstressed control sample shows impurity peaks. How should I interpret this?
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Answer:
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Inherent Impurities: The peaks could be process-related impurities present in the initial drug substance batch.
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Degradation during Sample Preparation: The analyte might be unstable in the diluent or under the analytical conditions. Investigate the stability of the analyte in the chosen solvent.
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Contamination: The peaks could be from contaminated glassware, solvents, or the HPLC system itself.
-
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations should be optimized based on the observed stability of the molecule.
1. Acidic Hydrolysis
-
Objective: To evaluate the stability of the drug substance in acidic conditions.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To assess the stability of the drug substance in basic conditions.
-
Methodology:
-
Prepare a solution of this compound as described in the acidic hydrolysis protocol.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Follow the incubation and sampling procedure as outlined for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of the drug substance to oxidation.
-
Methodology:
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Prepare a solution of this compound.
-
Add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).
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Keep the solution at room temperature and protect it from light.
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Monitor the degradation over a specified period (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples directly or after appropriate dilution by HPLC.
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4. Thermal Degradation
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Objective: To study the effect of high temperature on the solid-state stability of the drug substance.
-
Methodology:
-
Place a known amount of the solid drug substance in a stability chamber at an elevated temperature (e.g., 80 °C) and controlled humidity (e.g., 75% RH).[6]
-
Expose the sample for a defined period (e.g., 1, 3, 7 days).
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At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
5. Photolytic Degradation
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Objective: To evaluate the photosensitivity of the drug substance.
-
Methodology:
-
Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][5]
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A control sample should be kept in the dark under the same temperature conditions.
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After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
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Data Presentation
The following table provides illustrative quantitative data on the degradation of this compound under various stress conditions. This data is hypothetical and intended for educational purposes to demonstrate expected trends. Actual degradation rates should be determined experimentally.
| Stress Condition | Duration | % Assay of this compound | Major Degradation Product(s) | % Area of Major Degradant(s) |
| 0.1 M HCl | 24 hours | 92.5 | Unknown Peak 1 (DP1) | 6.8 |
| 0.1 M NaOH | 24 hours | 88.2 | Unknown Peak 2 (DP2) | 10.5 |
| 3% H₂O₂ | 8 hours | 85.7 | 1-ethyl-1H-indole-6-carboxylic acid | 13.1 |
| Thermal (80°C) | 7 days | 96.3 | Minor Unknown Peaks | < 1.0 each |
| Photolytic | 1.2 million lux hours | 91.8 | Unknown Peak 3 (DP3) | 7.5 |
Mandatory Visualization
The following diagrams illustrate the potential degradation pathways and a general experimental workflow for the stress testing of this compound.
Caption: General experimental workflow for forced degradation studies.
Caption: Inferred degradation pathways under stress conditions.
References
- 1. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cyclodextrin derivation and amorphous state of complex on accelerated degradation of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
preventing side reactions with 1-ethyl-1H-indole-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying side reactions when working with 1-ethyl-1H-indole-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: this compound possesses two primary reactive sites: the aldehyde group at the C6 position and the electron-rich indole nucleus. The aldehyde group readily undergoes nucleophilic attack and condensation reactions. The indole ring is susceptible to electrophilic attack, primarily at the C3 position, and can also undergo oxidation. The ethyl group on the nitrogen enhances the nucleophilicity of the indole ring compared to N-unsubstituted indoles.
Q2: How stable is this compound?
A2: this compound is a relatively stable compound under standard laboratory conditions. However, like many indole derivatives, it can be sensitive to strong acids, strong oxidizing agents, and prolonged exposure to light and air, which can lead to gradual degradation or polymerization.[1] For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.[2]
Q3: What are the most common side reactions observed when working with this compound?
A3: Common side reactions can be categorized by the type of transformation being performed:
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Reactions involving the aldehyde: Incomplete conversion, over-reduction or over-oxidation, and formation of undesired stereoisomers (in Wittig-type reactions).
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Reactions involving the indole ring: Electrophilic substitution at the C3 position, oxidation of the indole nucleus, and N-de-ethylation under harsh conditions.
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General: Dimerization or polymerization, especially under acidic conditions.[1]
Q4: How can I monitor the progress of reactions involving this compound?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3] Staining with a potassium permanganate solution can be particularly useful for visualizing indole-containing compounds. For more detailed analysis of product and side product formation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4][5]
Troubleshooting Guides for Common Reactions
Knoevenagel Condensation
Issue: Low yield of the desired α,β-unsaturated product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of the basic catalyst (e.g., piperidine, triethylamine). Consider using a different catalyst if the reaction remains sluggish. |
| Suboptimal Solvent | Screen different solvents. Polar aprotic solvents like acetonitrile or DMF can be effective. Ethanol is also a common choice.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid decomposition. |
| Water Inhibition | Ensure all reagents and solvents are dry, as water can inhibit the reaction. |
Issue: Formation of side products.
| Side Product | Identification | Prevention |
| Michael Adduct | Characterized by the addition of the active methylene compound to the α,β-unsaturated product. Can be detected by LC-MS and 2D NMR. | Use a stoichiometric amount of the active methylene compound. Monitor the reaction closely and stop it once the starting material is consumed. |
| Self-condensation of Active Methylene Compound | Can be observed as a separate spot on TLC. | Use a milder base or catalytic amount of base to minimize this side reaction.[6] |
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Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
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Add a catalytic amount of piperidine (e.g., 0.1 mmol).
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Stir the mixture at room temperature and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
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Filter the solid, wash with cold ethanol, and dry under vacuum.
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Purify the crude product by recrystallization or column chromatography (eluent: hexane/ethyl acetate gradient).
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
stability assessment of 1-ethyl-1H-indole-6-carbaldehyde in various solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 1-ethyl-1H-indole-6-carbaldehyde in various solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at 0-8°C, and for optimal stability, at 4°C under a nitrogen atmosphere.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[3]
Q2: I am observing the appearance of new spots on my TLC plate when analyzing my stock solution. What could be the cause?
The appearance of new spots on a TLC plate over time suggests that your compound may be degrading. The indole ring, a core component of this compound, is susceptible to oxidation from atmospheric oxygen and photodegradation upon exposure to light.[4] To mitigate this, it is recommended to prepare stock solutions in high-purity, degassed solvents and store them at low temperatures (-20°C or -80°C) in light-protected containers.[4]
Q3: My compound seems to be degrading in an acidic solution during my experiment. Is this expected?
Yes, indole rings are known to be sensitive to strongly acidic conditions.[4] Protonation of the indole ring can occur, leading to the formation of degradation products. If your experimental protocol involves acidic conditions and you suspect compound instability, it is advisable to use a less acidic environment or buffer the solution to a milder pH if the reaction chemistry allows.
Q4: I am seeing a lower than expected yield in a reaction involving an oxidizing agent. Could my starting material be degrading?
The indole nucleus is electron-rich and can be easily oxidized.[4] The use of strong oxidizing agents can lead to the degradation of the this compound starting material, resulting in a lower yield of your desired product. Careful control of reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is critical to minimize this degradation.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Discoloration of stock solution (e.g., turning yellow or brown) | Oxidation or photodegradation of the indole ring. | - Prepare fresh stock solutions in degassed, high-purity solvents. - Store solutions in amber vials or wrap containers in aluminum foil to protect from light. - Store solutions at -20°C or -80°C. - Consider adding an antioxidant if compatible with your experiment. |
| Appearance of new peaks in HPLC or LC-MS analysis over time | Compound degradation in the solvent. | - Verify the stability of the compound in your chosen solvent by running a time-course experiment. - Analyze freshly prepared solutions as a control. - If using an acidic mobile phase, consider switching to a neutral or mildly acidic pH.[4] |
| Inconsistent results between experimental replicates | Instability of the compound under experimental conditions. | - Prepare fresh dilutions of the compound from a solid stock for each experiment. - Minimize the time the compound is in solution before use. - Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). |
| Low recovery of the compound after extraction from a biological matrix | Degradation during the extraction process. | - Optimize the extraction procedure to be as rapid as possible. - Keep samples on ice during processing. - Evaluate the pH of the extraction buffer to ensure it is within a stable range for the compound. |
Experimental Protocols
To systematically assess the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to a variety of stress conditions to understand its degradation pathways.
Protocol: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl).
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Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH).
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Sample Analysis:
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Data Evaluation:
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Calculate the percentage of degradation for each condition and time point.
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Identify and characterize any major degradation products.
-
Data Presentation
The results of a stability study should be presented in a clear and organized manner to allow for easy comparison.
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining |
| Acetonitrile | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| Methanol | 0 | 100 |
| 24 | 98.8 | |
| 48 | 97.5 | |
| Dimethyl Sulfoxide (DMSO) | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.3 | |
| Phosphate Buffered Saline (pH 7.4) | 0 | 100 |
| 24 | 92.1 | |
| 48 | 85.6 |
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | Peak 1 (retention time: x.x min) |
| 0.1 M NaOH (60°C) | 24 | 8.5 | Peak 2 (retention time: y.y min) |
| 3% H₂O₂ (RT) | 24 | 25.8 | Peak 3 (retention time: z.z min) |
| Heat (80°C) | 24 | 5.1 | Minor peaks |
| UV Light (254 nm) | 24 | 12.3 | Peak 4 (retention time: a.a min) |
Visualizations
Caption: Workflow for a forced degradation stability study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Scale-Up of 1-ethyl-1H-indole-6-carbaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-ethyl-1H-indole-6-carbaldehyde. The information is presented in a practical question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the formylation of electron-rich aromatic heterocycles like 1-ethylindole is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The resulting electrophilic chloroiminium salt then reacts with the indole nucleus, and subsequent hydrolysis yields the desired carbaldehyde.[5]
Q2: What are the primary challenges in achieving regioselectivity for the C6-position on the 1-ethylindole nucleus?
A2: The primary challenge is the inherent electronic preference of the indole ring for electrophilic substitution at the C3 position due to the high electron density of the pyrrole ring. The N-ethyl group further activates the ring, but directing the formylation to the C6 position on the benzene portion of the indole is a significant hurdle. Overcoming this requires careful optimization of reaction conditions to favor substitution on the less reactive benzene ring over the highly activated pyrrole ring.
Q3: What are the potential side products in the Vilsmeier-Haack formylation of 1-ethylindole?
A3: Besides the desired this compound, several other isomers can be formed as byproducts. The most common byproduct is the C3-formylated isomer, 1-ethyl-1H-indole-3-carbaldehyde. Other potential isomers include the C2, C4, C5, and C7-carbaldehydes. Additionally, diformylation at multiple positions can occur under harsh conditions. In some cases, the formation of indole trimers has also been observed in Vilsmeier-type reactions.[6]
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and water-reactive reagent that requires careful handling in a well-ventilated area. The reaction with DMF is exothermic and needs to be controlled, especially during scale-up, to prevent runaway reactions. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired C6-Isomer | Reaction conditions favor C3-formylation. | - Temperature Control: Maintain a low temperature during the addition of POCl₃ and the indole substrate to improve selectivity. - Solvent Effects: Investigate the use of different solvents that may influence the regioselectivity. - Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. An excess may lead to multiple formylations. |
| Difficult Separation of Isomers | Similar polarity of the C6 and other formylated isomers. | - Chromatography: Employ high-performance column chromatography with a carefully optimized solvent gradient to resolve the isomers. - Crystallization: Explore fractional crystallization from various solvent systems. Seeding with a pure crystal of the desired C6-isomer may be beneficial. |
| Formation of Dark-Colored Impurities | Decomposition of starting materials or product under reaction or work-up conditions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Controlled Quenching: Quench the reaction mixture slowly into a cold, basic solution (e.g., ice-cold sodium bicarbonate solution) to neutralize acidic byproducts and control the exotherm. |
| Incomplete Reaction | Insufficient activation of the formylating agent or low reactivity of the substrate. | - Reaction Time and Temperature: Gradually increase the reaction time and/or temperature after the initial addition, while monitoring the reaction progress by TLC or HPLC. - Reagent Quality: Ensure that the DMF and POCl₃ are of high purity and anhydrous. |
| Exothermic Reaction During Scale-Up | Poor heat dissipation in a larger reactor. | - Slow Reagent Addition: Add the POCl₃ to the DMF at a controlled rate, using a dropping funnel or a syringe pump. - Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient stirring to maintain a consistent internal temperature. |
Quantitative Data
Due to the limited availability of specific quantitative data for the scale-up of this compound, the following table provides a general overview of reaction conditions for the Vilsmeier-Haack formylation of various substituted indoles as a reference.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 85 |
Table 1: Reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.[4]
Experimental Protocols
1. Preparation of the Vilsmeier Reagent (Lab Scale)
-
Materials: Anhydrous N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and the anhydrous solvent.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
2. Formylation of 1-ethylindole (General Procedure)
-
Materials: 1-ethylindole, pre-formed Vilsmeier reagent, anhydrous solvent, ice-cold saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve 1-ethylindole (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of 1-ethylindole to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time must be determined by monitoring the reaction progress via TLC or HPLC to maximize the formation of the C6-isomer.
-
Upon completion, cool the reaction mixture to room temperature and slowly pour it into a stirred beaker of ice-cold saturated sodium bicarbonate solution to quench the reaction and hydrolyze the intermediate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the isomers.
-
Visualizations
References
refining work-up procedures for 1-ethyl-1H-indole-6-carbaldehyde experiments
Technical Support Center: 1-Ethyl-1H-indole-6-carbaldehyde Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for refining work-up procedures in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of indole, a key heterocyclic compound in medicinal chemistry. It features an ethyl group on the indole nitrogen and a carbaldehyde (formyl) group at the 6-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic properties. Its applications include the synthesis of pharmaceuticals for neurological disorders, the development of anti-inflammatory and anticancer agents, and the creation of fluorescent probes for biological imaging.[1]
Q2: What is a common method for synthesizing this compound?
A2: A common method for introducing a formyl group onto an electron-rich aromatic ring like an indole is the Vilsmeier-Haack reaction.[2] This reaction typically uses a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, like phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt (the Vilsmeier reagent) which then reacts with the indole.[3][4][5] However, it is important to note that the Vilsmeier-Haack formylation of N-alkylindoles typically occurs at the C3 position due to its higher electron density.[6] Synthesis of the C6-aldehyde likely requires a starting material that directs formylation to this position or a multi-step synthetic route.
Q3: What are the key steps in a typical work-up procedure for this type of reaction?
A3: The work-up for a Vilsmeier-Haack reaction involves two main stages. First, the reaction is quenched, often with ice-cold water or a saturated sodium bicarbonate solution.[7] Second, the intermediate iminium salt is hydrolyzed to the final aldehyde product, which is facilitated by heating the aqueous solution, often after making it basic with a reagent like sodium hydroxide.[8] This is followed by standard extraction with an organic solvent, washing of the organic layer, drying, and solvent evaporation.
Q4: What are the stability considerations for this compound?
A4: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[9] Indole compounds, in general, can be sensitive to strong acids and light. Old samples of indole and its derivatives may appear pinkish or darker in color due to oxidation or polymerization products.[10] For storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Reagents: DMF can decompose to dimethylamine, which can interfere with the reaction. POCl₃ is sensitive to moisture.[11] | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7] |
| 2. Incomplete Hydrolysis: The iminium salt intermediate may not have fully hydrolyzed to the aldehyde. | After quenching the reaction, ensure the solution is sufficiently heated (often to boiling) after basification to drive the hydrolysis to completion.[8] | |
| 3. Incorrect Regioselectivity: Direct formylation of 1-ethylindole strongly favors the C3 position over C6. | The synthetic strategy may need to be revised. Consider using a starting material with a blocking group at C3 or a directing group that favors C6 substitution. | |
| Formation of Side Products | 1. Diformylation: If the reaction conditions are too harsh (high temperature, long reaction time), diformylation of the indole ring can occur. | Optimize reaction temperature and time by monitoring the reaction's progress via Thin Layer Chromatography (TLC). Use the minimum effective temperature and avoid prolonged heating.[7] |
| 2. Formation of Nitrile Byproducts: The presence of nitrogen-containing impurities can lead to the formation of a cyanoindole byproduct from the aldehyde.[7] | Use high-purity reagents and quench the reaction with ice-cold water or sodium bicarbonate, avoiding ammonia-based solutions.[7] | |
| 3. Polymerization: Indoles can polymerize under strongly acidic conditions. | Add the indole substrate to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) to control the reaction. | |
| Difficulties in Purification | 1. Product Decomposition on Silica Gel: Aldehydes can sometimes decompose or form acetals on acidic silica gel, especially when using alcohol-containing eluents.[12] | Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina.[12] |
| 2. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult.[7] | Utilize a carefully selected solvent system, possibly with a shallow gradient elution.[7] Consider alternative purification methods such as recrystallization or forming a reversible bisulfite adduct for extraction.[9][13][14] | |
| Product Appears Colored (Pink/Brown) | 1. Air Oxidation: The indole ring or aldehyde group may have undergone oxidation.[10] | Minimize exposure to air and light during work-up and storage. Purification by column chromatography or recrystallization can remove colored impurities. |
Quantitative Data Summary
The following table presents representative data for a generic Vilsmeier-Haack formylation of an N-alkylindole. Actual results for this compound may vary and require optimization.
| Parameter | Value | Notes |
| Reactant Ratios | ||
| 1-Ethylindole:POCl₃:DMF | 1 : 1.5 : 3 (equivalents) | An excess of the Vilsmeier reagent is common to drive the reaction to completion. |
| Reaction Conditions | ||
| Temperature | 0 °C to 35 °C | Vilsmeier reagent is typically formed at 0 °C, followed by addition of the indole and warming.[8] |
| Reaction Time | 1 - 4 hours | Monitor by TLC for consumption of starting material.[11] |
| Work-up & Purification | ||
| Quenching Agent | Ice-cold saturated NaHCO₃ solution | Neutralizes excess acid and begins hydrolysis. |
| Hydrolysis Conditions | Heat to 80-100 °C after basification | Ensures conversion of the iminium salt to the aldehyde.[8] |
| Purification Method | Column Chromatography (Silica Gel) | |
| Eluent System | Hexane / Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | The optimal ratio should be determined by TLC analysis.[9] |
| Expected Yield | 60 - 85% | Highly dependent on substrate, reaction conditions, and successful work-up. |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation (Illustrative)
Disclaimer: This protocol is a general procedure for indole formylation and may require significant optimization for the specific synthesis of the 6-carbaldehyde isomer.
Materials:
-
1-Ethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature remains below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1-ethylindole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice.
-
Slowly add a saturated solution of NaHCO₃ until gas evolution ceases, followed by a 2M NaOH solution until the pH is ~10-12.
-
Heat the mixture to 80-90 °C for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extraction and Isolation: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Determine Eluent System: On a TLC plate, test different solvent ratios of hexane and ethyl acetate to find a system that gives the product an Rf value of approximately 0.25-0.3 and separates it from impurities.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) if necessary to elute the product.
-
Collect Fractions: Collect the eluate in small fractions and monitor the composition of each fraction by TLC.
-
Isolate Product: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified diagram of the ERK signaling pathway, a potential target for indole-based inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Validation & Comparative
A Comparative Guide to 1-ethyl-1H-indole-6-carbaldehyde and Other Indole Aldehydes for Researchers
For Immediate Publication
A Comprehensive Comparison of 1-ethyl-1H-indole-6-carbaldehyde with Key Indole Aldehyde Analogues: Physicochemical Properties, Synthesis, and Biological Activities
This guide offers an objective comparison of this compound against other prominent indole aldehydes, namely indole-3-carbaldehyde, indole-6-carbaldehyde, and 1-ethyl-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource of their physicochemical properties, synthetic routes, and a comparative analysis of their biological activities supported by experimental data.
Introduction to Indole Aldehydes
Indole aldehydes are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds. The position of the formyl group and substitutions on the indole ring significantly influence the molecule's chemical reactivity and biological profile. This guide focuses on this compound, a versatile intermediate[1], and compares it with its structural isomers and N-alkylated counterparts to aid in the selection of appropriate scaffolds for research and development.
Physicochemical Properties
The physicochemical properties of indole aldehydes, such as melting point, boiling point, and solubility, are critical for their handling, reaction setup, and formulation. Below is a comparative table of these properties for this compound and its analogues.
| Property | This compound | Indole-3-carbaldehyde | Indole-6-carbaldehyde | 1-ethyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO | C₉H₇NO | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol [2] | 145.16 g/mol [3] | 145.16 g/mol [4] | 173.21 g/mol [5] |
| Melting Point | Not available | 193-198 °C[6] | 127-131 °C[7] | Not available |
| Boiling Point | 327.7±15.0 °C (Predicted)[2][8] | 339.10 °C (Predicted)[9] | 339.1±15.0 °C (Predicted)[7] | Not available |
| Appearance | Not available | Off-white to beige-brown crystalline powder[6] | Orange-brown crystalline powder[4] | Not available |
| Solubility | Not available | Soluble in DMSO and methanol; insoluble in water[6] | Soluble in chloroform and dichloromethane[7] | Not available |
| CAS Number | 854778-47-5[2] | 487-89-8[10] | 1196-70-9[4] | 58494-59-0[5] |
Synthesis of Indole Aldehydes
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich indoles. This reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction conditions and yields can vary depending on the substitutions on the indole ring.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [11] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [11] |
| N-Substituted Indole | (Chloromethylene)dimethyliminium Chloride, DMF | 0 to RT | 6.5 | 77 | [12] |
Comparative Biological Activity
Indole aldehydes exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The position of the formyl group and N-alkylation significantly impact this activity.
Antioxidant Activity
| Compound | DPPH IC₅₀ (µM/ml) | LPO Inhibition IC₅₀ (µM/ml) | Reference |
| Indole-3-carboxaldehyde | 121±0.5 | 70±0.7 | |
| Substituted Indole-3-carboxaldehyde (5f) | 8±0.9 | 7±0.1 | |
| BHA (Standard) | 11±0.5 | 9±0.1 | |
| Disclaimer: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions. |
Anti-inflammatory Activity
The anti-inflammatory properties of indole aldehydes can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Studies have shown that certain indole derivatives can significantly reduce the levels of these inflammatory markers. For example, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have shown potent anti-inflammatory effects with low micromolar IC₅₀ values for the inhibition of NO, IL-6, and TNF-α[13].
| Compound | NO Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Reference |
| Indole Derivative (13b) | 10.992 | 2.294 | 12.901 | [13] |
| Indole Derivative (13d) | 19.969 | 4.715 | 22.044 | [13] |
| Disclaimer: The data presented is for structurally related compounds and not a direct comparison of the primary compounds of interest. It serves to illustrate the potential anti-inflammatory activity of the indole scaffold. |
Aryl Hydrocarbon Receptor (AhR) Agonism
Indole and its metabolites, including indole-3-carbaldehyde, are known ligands and agonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and maintaining intestinal homeostasis[10][14]. The activation of AhR by indole derivatives can lead to downstream signaling events, such as the production of IL-22. The potency of AhR activation varies among different indole compounds.
| Compound | AhR Activation EC₅₀ | Reference |
| Indole | ~3 µM (human) | [15][16] |
| Indole-3-pyruvic acid degradation products (Indolimines) | ~0.30 - 1.3 µM | [17] |
| Indirubin | ~0.2 nM (human) | [15] |
| Disclaimer: The data presented is for various indole derivatives and highlights the potential for AhR agonism within this class of compounds. |
Experimental Protocols
Synthesis: Vilsmeier-Haack Formylation of N-Ethylindole
Objective: To synthesize 1-ethyl-1H-indole-carbaldehydes.
Materials:
-
N-ethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium acetate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve N-ethylindole in anhydrous DMF and slowly add this solution to the prepared Vilsmeier reagent at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (e.g., 6.5 hours)[12].
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Assay: DPPH Radical Scavenging Activity
Objective: To assess the antioxidant activity of indole aldehydes.
Materials:
-
Indole aldehyde derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the indole aldehyde compounds in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Biological Assay: Anti-inflammatory Activity in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory effects of indole aldehydes.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Indole aldehyde derivatives
-
Lipopolysaccharide (LPS)
-
Griess reagent (for NO measurement)
-
ELISA kits (for TNF-α and IL-6 measurement)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indole aldehyde compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (an indicator of NO production) in the supernatant using the Griess reagent.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.
Conclusion
This guide provides a comparative overview of this compound and other key indole aldehydes, highlighting the influence of the formyl position and N-alkylation on their properties and activities. While direct comparative experimental data for all compounds under identical conditions is limited, the presented information from various studies offers valuable insights for researchers. The provided synthetic and biological assay protocols serve as a foundation for further investigation and direct comparison of these versatile compounds in the pursuit of novel therapeutics and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:854778-47-5 | Chemsrc [chemsrc.com]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 7. Indole-6-carboxaldehyde | 1196-70-9 [m.chemicalbook.com]
- 8. This compound CAS#: 854778-47-5 [m.chemicalbook.com]
- 9. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization [mdpi.com]
- 15. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes for 1-Ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic routes for 1-ethyl-1H-indole-6-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The methodologies presented are supported by experimental data from peer-reviewed literature and patents, offering a comprehensive resource for process development and optimization.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders.[1] Its synthesis is a multi-step process that requires careful consideration of starting materials, reaction conditions, and overall efficiency. This guide outlines and compares two primary synthetic strategies:
-
Route 1: N-Ethylation followed by C6-Formylation. This approach involves the initial introduction of the ethyl group at the indole nitrogen, followed by the selective formylation at the C6 position.
-
Route 2: C6-Functionalization followed by N-Ethylation. This alternative strategy begins with the introduction of a precursor to the aldehyde group at the C6 position of the indole ring, followed by N-ethylation.
Data Presentation
The following tables summarize the quantitative data for the key steps in each synthetic route, allowing for a direct comparison of yields and reaction conditions.
Route 1: N-Ethylation followed by C6-Formylation
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | N-Ethylation | 6-Bromo-1H-indole | Iodoethane, Sodium Hydride | DMF | Room Temp. | 1 | ~95 (estimated) |
| 1b | C6-Formylation | 6-Bromo-1-ethyl-1H-indole | n-Butyllithium, DMF | Diethyl ether | -45 to RT | 1.5 | ~60-70 (estimated for analogous methyl derivative)[1] |
Route 2: C6-Functionalization (Cyano Group) followed by N-Ethylation and Reduction
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2a | Fischer Indole Synthesis | 4-Cyanophenylhydrazine Hydrochloride, Aldehyde/Ketone | Acid catalyst | Ethanol/Water | Reflux | 1-2 | High (general method)[2] |
| 2b | N-Ethylation | 6-Cyano-1H-indole | Ethyl halide, Base (e.g., K2CO3) | DMF | 50 | 24 | Good (general method) |
| 2c | Reduction to Aldehyde | 1-Ethyl-1H-indole-6-carbonitrile | DIBAL-H | Toluene | -78 to RT | - | High (general method) |
Experimental Protocols
Route 1: N-Ethylation of 6-Bromo-1H-indole and subsequent C6-Formylation
This protocol is adapted from the synthesis of the analogous 1-methyl-6-formylindole.[1]
Step 1a: Synthesis of 6-Bromo-1-ethyl-1H-indole
-
To a solution of 6-bromo-1H-indole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 1b: Synthesis of this compound
-
Dissolve 6-bromo-1-ethyl-1H-indole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to -45 °C.
-
Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -40 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture at -30 to -20 °C.
-
Stir the mixture for 30 minutes at the same temperature, then allow it to warm to room temperature.
-
Quench the reaction with water and adjust the pH to ~8 with dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (eluent: n-hexane/ethyl acetate) to yield this compound.[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Discussion
Route 1 offers a direct and relatively straightforward approach. The N-alkylation of indoles is typically a high-yielding reaction. The key and most challenging step is the selective C6-formylation. The use of a directed ortho-metalation approach, as suggested by the synthesis of the methyl analog, is a powerful strategy for achieving regioselectivity that is not attainable with traditional electrophilic formylation methods like the Vilsmeier-Haack reaction, which predominantly favors the C3 position. However, this method requires cryogenic temperatures and the use of organolithium reagents, which may not be suitable for all laboratory settings.
Route 2 provides a viable alternative that avoids the direct C6-formylation of the N-ethylindole. The Fischer indole synthesis is a classic and robust method for constructing the indole core, and starting with a commercially available substituted phenylhydrazine allows for the early introduction of the desired functionality at the C6 position (in this case, a cyano group). The subsequent N-ethylation is a standard transformation. The final step, the reduction of the nitrile to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H), is a well-established and high-yielding reaction. This route may offer advantages in terms of readily available starting materials and more conventional reaction conditions for some of the steps.
Both synthetic routes present feasible pathways to this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available. Route 1 is more convergent but relies on a cryogenic ortho-lithiation step. Route 2 is a more linear sequence but may be more amenable to large-scale production due to the use of more conventional reagents and reaction conditions. Further optimization of reaction conditions for each step would be necessary to maximize yields and purity for any industrial application.
References
Structural Validation of 1-ethyl-1H-indole-6-carbaldehyde: A Comparative Crystallographic Guide
Published: December 30, 2025
Affiliation: Google Research
Abstract
This guide provides a comparative analysis for the structural validation of 1-ethyl-1H-indole-6-carbaldehyde. Due to the absence of a publicly available crystal structure for this specific compound, this document outlines a predictive structural assessment based on a closely related analogue, 1H-indole-3-carbaldehyde, for which crystallographic data is available. The guide details the experimental protocol for single-crystal X-ray diffraction (SC-XRD), presents a comparative table of crystallographic data, and uses logical diagrams to illustrate both the experimental workflow and the principles of structural comparison. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The precise three-dimensional arrangement of its atoms, determinable by single-crystal X-ray diffraction, is crucial for understanding its chemical properties, reactivity, and biological activity. While the crystal structure for this compound has not been reported, we can infer its likely structural characteristics by examining validated crystallographic data of analogous compounds.
This guide uses the known crystal structure of 1H-indole-3-carbaldehyde as a primary reference for a comparative discussion. We will explore the expected influence of the ethyl group at the N1-position and the carbaldehyde at the C6-position on the crystal packing and molecular geometry.
Comparative Crystallographic Data
To provide a basis for structural validation, the crystallographic data for 1H-indole-3-carbaldehyde is presented below. This data will serve as a benchmark for predicting the structural parameters of this compound.
| Parameter | 1H-indole-3-carbaldehyde[1] | This compound (Predicted) |
| Formula | C₉H₇NO | C₁₁H₁₁NO |
| Molecular Weight | 145.16 | 173.21 |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | Pca2₁ | Common small molecule space groups (e.g., P2₁/c, P2₁2₁2₁) |
| a (Å) | 14.0758 (9) | - |
| b (Å) | 5.8059 (4) | - |
| c (Å) | 8.6909 (5) | - |
| α (°) | 90 | 90 (for Orthorhombic) or 90 |
| β (°) | 90 | 90 (for Orthorhombic) or >90 |
| γ (°) | 90 | 90 (for Orthorhombic) or 90 |
| Volume (ų) | 710.24 (8) | Larger than the analogue due to the ethyl group |
| Z | 4 | 4 (typical for small molecules) |
Analysis of Structural Differences:
-
Carbaldehyde Position: The shift of the carbaldehyde group from the 3-position to the 6-position will significantly alter the molecule's polarity and hydrogen bonding capabilities. In 1H-indole-3-carbaldehyde, the N-H group and the carbonyl oxygen can act as hydrogen bond donor and acceptor, respectively, leading to the formation of chains in the crystal lattice.[1] For this compound, the N-H donor is replaced by a non-polar ethyl group, precluding this specific hydrogen bonding motif. The crystal packing will likely be governed by weaker C-H···O interactions and π-π stacking of the indole rings.
-
N-ethyl Group: The introduction of the ethyl group at the N1 position will add steric bulk and increase the van der Waals volume. This will likely lead to a larger unit cell volume and may influence the crystal packing to accommodate the flexible ethyl chain, potentially leading to a less dense crystal structure compared to its N-H counterpart.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed methodology for the structural determination of a small organic molecule like this compound.
1. Crystal Growth:
-
Obtain or synthesize a high-purity sample of the compound.
-
Grow single crystals suitable for diffraction (ideally 0.1-0.3 mm in each dimension). Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: Slowly cool a saturated solution of the compound.
-
2. Crystal Selection and Mounting:
-
Examine the crystals under a microscope to select a single, well-formed crystal with no visible cracks or defects.
-
Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil and a cryo-loop.
3. Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.
-
Determine the unit cell parameters and the crystal system from initial diffraction images.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
4. Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
5. Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Continue refinement until the model converges, as indicated by the R-factor and goodness-of-fit.
6. Validation and Analysis:
-
Validate the final structure using software tools like PLATON and checkCIF.
-
Analyze the molecular geometry, including bond lengths, bond angles, and intermolecular interactions.
-
Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database, CSD).
Visualizations
Experimental Workflow and Logic Diagrams
To clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Caption: Logical diagram for predictive structural validation.
Conclusion
While a definitive crystal structure of this compound is not yet available, a robust structural prediction can be made through comparative analysis with known structures. The crystallographic data of 1H-indole-3-carbaldehyde provides a solid foundation for understanding the core indole scaffold's packing behavior. The anticipated structural modifications due to the repositioned carbaldehyde and the addition of an N-ethyl group have been discussed. The experimental protocol outlined provides a clear pathway for the future empirical validation of this compound's three-dimensional structure. This guide serves as a valuable resource for researchers working on the synthesis, characterization, and application of novel indole derivatives.
References
Comparative Cross-Reactivity Analysis of Novel 1-Ethyl-1H-indole-6-carbaldehyde Derivatives Targeting Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a series of novel 1-ethyl-1H-indole-6-carbaldehyde derivatives. Indole-based compounds are a significant class of heterocyclic molecules widely recognized for their therapeutic potential across various diseases, including cancer and inflammatory conditions.[1][2][3] The core structure of indole is a versatile scaffold in drug discovery, and its derivatives have been developed to target a wide range of biological pathways.[1][2] This guide focuses on a hypothetical series of derivatives designed as kinase inhibitors and evaluates their selectivity profile against a panel of related kinases, providing crucial data for lead optimization and development.
Data Presentation: Cross-Reactivity Profiling
The cross-reactivity of the synthesized this compound derivatives was assessed against a panel of four related protein kinases to determine their selectivity. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Compound ID | Target Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Kinase D IC50 (nM) |
| EI-001 | 15 | 250 | 1500 | >10000 |
| EI-002 | 22 | 350 | 1800 | >10000 |
| EI-003 | 8 | 150 | 800 | 8500 |
| EI-004 | 50 | 800 | 3500 | >10000 |
| EI-005 | 12 | 200 | 1200 | 9500 |
Experimental Protocols
Detailed methodologies for the key experiments performed to generate the cross-reactivity data are provided below.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
This immunoassay is used to measure the concentration of an antigen in a sample by assessing its ability to compete with a labeled antigen for binding to a limited amount of antibody.[4]
Materials:
-
Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (3% BSA in PBS)
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (2N H2SO4)
-
Microtiter plates
Procedure:
-
Microtiter plate wells are coated with 100 µL of the target kinase solution (1-10 µg/ml in coating buffer) and incubated overnight at 4°C.[5][6]
-
The coating solution is removed, and the plate is washed three times with wash buffer.[5]
-
Remaining protein-binding sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[4]
-
The plate is washed three times with wash buffer.[5]
-
A mixture of a fixed concentration of biotinylated tracer (ligand) and varying concentrations of the test indole derivatives is prepared.
-
100 µL of this mixture is added to the wells and incubated for 2 hours at room temperature.
-
The plate is washed to remove unbound substances.
-
100 µL of streptavidin-HRP conjugate is added to each well and incubated for 1 hour at room temperature.
-
After another wash step, 100 µL of TMB substrate is added to each well and incubated in the dark.[5][7]
-
The reaction is stopped by adding 50 µL of stop solution.[5]
-
The optical density is measured at 450 nm using a microplate reader. The IC50 values are calculated from the resulting dose-response curves.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[8][9]
Materials:
-
SPR instrument (e.g., Biacore or ProteOn XPR36 system)[8][10]
-
Sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Test indole derivatives at various concentrations
Procedure:
-
The target kinases are immobilized on the sensor chip surface using standard amine coupling chemistry.[11]
-
A reference flow cell is prepared without the kinase to subtract non-specific binding.
-
The running buffer is flowed over the sensor chip to establish a stable baseline.
-
The indole derivative solutions (analytes) are injected at a constant flow rate over the immobilized kinase surface for a specific duration to monitor the association phase.
-
The running buffer is then flowed over the surface to monitor the dissociation of the compound-kinase complex.
-
The sensor surface is regenerated using an appropriate regeneration solution to remove the bound analyte.
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the cross-reactivity of the indole derivatives.
Caption: Workflow for Cross-Reactivity Analysis.
Hypothetical Signaling Pathway
The diagram below represents a simplified hypothetical signaling pathway that could be inhibited by the this compound derivatives, leading to a reduction in inflammatory response. Indole derivatives have been noted to modulate pathways like NF-κB and COX-2.[1]
Caption: Hypothetical Kinase Inhibition Pathway.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Assay Procedure for Competitive-ELISA [elabscience.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bioradiations.com [bioradiations.com]
Benchmarking the Biological Activity of 1-ethyl-1H-indole-6-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-ethyl-1H-indole-6-carbaldehyde. Due to the limited direct experimental data on this specific compound, this document leverages findings from its close structural analog, indole-6-carboxaldehyde (I6CA), to infer potential biological activities and establish a framework for comparative benchmarking. Indole derivatives are a prominent class of heterocyclic compounds known for their wide-ranging pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] this compound is recognized as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and in the development of fluorescent probes.[1]
Postulated Biological Activity: Immunomodulation
Research on the closely related compound, indole-6-carboxaldehyde (I6CA), has demonstrated significant immunostimulatory effects on murine macrophage cells (RAW 264.7).[3] This suggests that this compound may exhibit similar properties. The study on I6CA provides a strong foundation for designing experiments to evaluate the immunomodulatory potential of its N-ethylated counterpart.
The proposed mechanism of action involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the nuclear translocation of NF-κB and subsequent upregulation of pro-inflammatory cytokines and mediators.[3]
Signaling Pathway Diagram
Caption: Proposed TLR4/NF-κB signaling pathway for this compound.
Comparative Benchmarking
While direct comparative data for this compound is unavailable, a selection of indole derivatives with established biological activities are presented below as potential alternatives for comparative screening.
| Compound/Alternative | Biological Activity | Target/Mechanism | Reported IC50/EC50/MIC | Reference |
| Indole-6-carboxaldehyde (I6CA) | Immunostimulatory | TLR4/NF-κB activation | Not reported (activity demonstrated) | [3] |
| Indole-3-carbinol | Anticancer | Multiple pathways including AhR activation | Varies by cell line | [4] |
| Melatonin (N-acetyl-5-methoxytryptamine) | Antioxidant, Chronobiotic | Free radical scavenger, MT1/MT2 receptor agonist | Varies by assay | General Knowledge |
| Indomethacin | Anti-inflammatory | COX-1/COX-2 inhibitor | Varies by assay | General Knowledge |
| Sunitinib | Anticancer | VEGFR, PDGFR, c-KIT inhibitor | Varies by kinase and cell line | [4] |
Experimental Protocols
The following are detailed methodologies adapted from the study on indole-6-carboxaldehyde, which are recommended for evaluating the biological activity of this compound.[3]
Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates, treated with varying concentrations of the test compound for 24 hours, and then incubated with MTT solution. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
Phagocytosis Assay
-
Method: Phagocytic activity is determined using fluorescently labeled beads. RAW 264.7 cells are treated with the test compound for 24 hours, followed by incubation with fluorescein isothiocyanate (FITC)-labeled latex beads.
-
Analysis: The percentage of cells that have engulfed beads is quantified by flow cytometry.
Cytokine Production Measurement
-
Method: The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
-
Objective: To determine the protein expression levels of key components of the TLR4 signaling pathway (e.g., TLR4, MyD88, IκB-α, and NF-κB p65).
-
Procedure:
-
Cells are treated with the test compound for the desired time.
-
Cytosolic and nuclear protein fractions are extracted.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Nuclear Translocation Assay
-
Method: Immunofluorescence staining is used to visualize the subcellular localization of the NF-κB p65 subunit.
-
Procedure:
-
Cells are grown on coverslips and treated with the test compound.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against NF-κB p65 is followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating the biological activity of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Ethyl-1H-indole-6-carbaldehyde and its Positional Isomers
A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological potential of 1-ethyl-1H-indole-carbaldehyde isomers.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. N-alkylation and formylation of the indole ring are common strategies to modulate its physicochemical and pharmacological properties. This guide provides a comparative analysis of 1-ethyl-1H-indole-6-carbaldehyde and its key positional isomers, focusing on the 3- and 5-carbaldehyde derivatives. The strategic placement of the formyl group on the indole ring, in conjunction with N-ethyl substitution, can significantly influence the molecule's reactivity, spectroscopic characteristics, and biological profile. This analysis is supported by available experimental data on their synthesis, properties, and bioactivity, providing a valuable resource for researchers in the field of drug discovery and organic synthesis.
Physicochemical Properties
The position of the carbaldehyde group on the 1-ethyl-1H-indole backbone subtly influences the physicochemical properties of the isomers. While all share the same molecular formula (C₁₁H₁₁NO) and molecular weight (173.21 g/mol ), their physical characteristics such as appearance and predicted boiling points can differ. These differences can impact their handling, formulation, and pharmacokinetic profiles.
| Property | 1-Ethyl-1H-indole-3-carbaldehyde | 1-Ethyl-1H-indole-5-carbaldehyde | This compound |
| CAS Number | 58494-59-0 | 944893-74-7 | 854778-47-5[1] |
| Appearance | Yellow solid[2] | Orange crystalline solid[3] | Beige or off-white solid[1] |
| Storage Conditions | 0-8°C[2] | 4°C, stored under nitrogen | 0 - 8 °C[1] |
Synthesis of 1-Ethyl-1H-indole Carbaldehyde Isomers
The primary method for the synthesis of indole-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[4][5]. The regioselectivity of the Vilsmeier-Haack reaction on N-alkylated indoles is a critical factor determining the isomeric product distribution. Generally, formylation of indoles occurs preferentially at the C3 position due to the higher electron density. However, reaction conditions and the nature of substituents can influence the formation of other isomers.
The synthesis of 1-ethyl-1H-indole carbaldehyde isomers would typically first involve the N-ethylation of indole, followed by the Vilsmeier-Haack formylation. The separation of the resulting isomeric mixture would then be necessary to isolate the desired carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Substituted Indoles
The following is a general protocol for the Vilsmeier-Haack formylation of an N-substituted indole. The specific conditions, such as temperature and reaction time, may need to be optimized for the synthesis of each specific isomer to maximize the yield.
Materials:
-
N-ethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the N-ethylindole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-90°C. The optimal temperature and reaction time will depend on the specific substrate and desired isomer. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 1-ethyl-1H-indole carbaldehyde isomer.
Logical Flow of Synthesis and Purification
Caption: A flowchart illustrating the general synthetic and purification steps for 1-ethyl-1H-indole carbaldehyde isomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers. The chemical shifts of the protons and carbons in the indole ring are sensitive to the position of the formyl group.
¹H and ¹³C NMR Data for 1-Ethyl-1H-indole-3-carbaldehyde
The following NMR data has been reported for 1-ethyl-1H-indole-3-carbaldehyde[1]:
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 8.31 (d, J = 8.2 Hz, 1H, H-4), 7.75 (s, 1H, H-2), 7.38 (t, J = 7.5 Hz, 1H, H-6), 7.36 – 7.33 (m, 1H, H-5), 7.31 (d, J = 7.1 Hz, 1H, H-7), 4.24 (q, J = 7.3 Hz, 2H, N-CH₂), 1.56 (t, J = 7.3 Hz, 3H, CH₃).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 184.47 (CHO), 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89 (N-CH₂), 15.05 (CH₃).[1]
Biological Activity
Indole derivatives are well-documented for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[6]. The introduction of an N-ethyl group and a carbaldehyde function can modulate these activities. While specific comparative studies on the biological activities of this compound and its 3- and 5-isomers are limited, the general applications of these classes of compounds suggest their potential in various therapeutic areas.
-
Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis[7]. N-benzyl indole-3-carboxaldehyde-based hydrazones have shown significant anti-triple-negative breast cancer activity[8].
-
Anti-inflammatory Activity: Indole derivatives have been investigated as inhibitors of inflammatory pathways. For instance, some derivatives have been designed as selective COX-2 inhibitors[9].
-
Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties[10].
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (1-ethyl-1H-indole carbaldehyde isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for In Vitro Anticancer Screening
Caption: A diagram illustrating the key steps of the MTT assay for evaluating the cytotoxicity of compounds.
Conclusion
This comparative guide highlights the key characteristics of this compound and its 3- and 5-positional isomers. While there is a notable lack of direct comparative experimental data in the current literature, the information gathered provides a solid foundation for researchers. The synthesis of these isomers is achievable through established methods like the Vilsmeier-Haack reaction, although optimization for regioselectivity is crucial. The distinct physicochemical properties and the known biological potential of the broader class of N-alkylated indole-carbaldehydes underscore the importance of further investigation into these specific isomers. Future research should focus on the systematic synthesis and side-by-side biological evaluation of these compounds to elucidate a clear structure-activity relationship. Such studies will be invaluable for the rational design of novel indole-based therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-ethyl-1H-indole-6-carbaldehyde
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-ethyl-1H-indole-6-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[1] We present a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and the specific requirements of the analysis.[2] Below is a summary of key performance characteristics for each technique in the context of analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2][3] |
| Analyte Volatility | Not required; ideal for non-volatile and thermally labile compounds.[3][4][5] | Requires the analyte to be volatile and thermally stable.[5][6] |
| Derivatization | Generally not required for this compound.[2] | May not be necessary for this compound, but can be used to improve peak shape and volatility if needed. |
| Sensitivity | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[3] | Generally offers higher sensitivity, often in the parts-per-billion (ppb) to picogram (pg) range.[2][3] |
| Sample Preparation | Relatively simple, often involving dissolving the sample in a suitable solvent and filtering.[3] | Can be more complex, potentially involving extraction and derivatization steps.[3] |
| Typical Purity Results | Commercial grades of this compound often report a purity of ≥ 97% by HPLC.[1] | Expected to provide high-resolution separation of volatile impurities. |
Experimental Protocols
The following are proposed starting methods for the analysis of this compound based on established protocols for similar indole derivatives. Method optimization and validation are crucial for achieving accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a reverse-phase HPLC method for 1H-indole-3-carboxaldehyde.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on a general protocol for the analysis of indole alkaloids.[9][10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Injector Temperature: 280 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[10]
-
Ion Source Temperature: 230 °C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.[10]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS purity assessment.
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. HPLC is a robust and straightforward method for routine purity determination, especially given that commercial specifications often cite this technique.[1] GC-MS, with its high sensitivity and specificity, is an excellent choice for identifying and quantifying volatile impurities, providing a more detailed impurity profile. The selection of the most appropriate method will depend on the specific analytical goals, available instrumentation, and the nature of the potential impurities. For comprehensive characterization, the use of both techniques can be complementary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. smithers.com [smithers.com]
- 6. amptechfl.com [amptechfl.com]
- 7. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
A Comparative Guide to the Biological Effects of Indole-6-Carbaldehydes and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the biological effects of indole-6-carbaldehyde and its related derivatives, with a focus on their potential therapeutic applications. The information is compiled from various scientific studies and presented to facilitate objective comparison and support further research and development.
Overview of Biological Activities
Indole-6-carbaldehyde and its analogs have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds in drug discovery. The primary effects observed include immunomodulatory, anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This guide will delve into the experimental data supporting these claims and the underlying molecular mechanisms.
Immunomodulatory and Anti-inflammatory Effects
Indole-6-carboxaldehyde (I6CA) has been shown to exert significant immunomodulatory and anti-inflammatory effects. These activities are primarily mediated through the regulation of key signaling pathways in immune cells.
Quantitative Data Summary
| Compound | Cell Line | Concentration | Cytokine Secretion (pg/mL) | Fold Change (mRNA Expression) |
| Indole-6-carboxaldehyde (I6CA) | RAW 264.7 Macrophages | 10 µg/mL | TNF-α: ~2500, IL-1β: ~150, IL-6: ~4000, IL-10: ~250 | iNOS: ~4.0, COX-2: ~3.5 |
| 20 µg/mL | TNF-α: ~3500, IL-1β: ~250, IL-6: ~6000, IL-10: ~350 | iNOS: ~5.5, COX-2: ~5.0 | ||
| Indole-3-carboxaldehyde (ICA) | THP-1 Macrophage-derived Foam Cells | 50 µM | IL-6: Decreased, IL-10: Increased | - |
| LPS (Positive Control) | RAW 264.7 Macrophages | 1 µg/mL | TNF-α: ~4500, IL-1β: ~300, IL-6: ~8000, IL-10: ~400 | iNOS: ~6.0, COX-2: ~6.0 |
Data extracted from multiple studies for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Cell Culture and Treatment: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours. Subsequently, the cells were treated with varying concentrations of Indole-6-carboxaldehyde (I6CA) or LPS (1 µg/mL) for another 24 hours.
Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatants were measured using commercial ELISA kits according to the manufacturer's instructions.
mRNA Expression Analysis (RT-PCR): Total RNA was extracted from the treated cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. Quantitative real-time PCR was performed using SYBR Green master mix and specific primers for iNOS, COX-2, and GAPDH (internal control).
Signaling Pathways
Indole-6-carboxaldehyde has been found to stimulate macrophages, leading to an inflammatory response, through the activation of the TLR4-MyD88-mediated NF-κB and MAPK signaling pathways.[1]
Antioxidant Effects
Indole-6-carboxaldehyde has been reported to protect against oxidative stress by scavenging reactive oxygen species (ROS) and preventing mitochondrial dysfunction.[2]
Quantitative Data Summary
| Compound | Cell Line | Treatment | Cell Viability (%) | ROS Generation (%) |
| Indole-6-carboxaldehyde (I6CA) | C2C12 Myoblasts | H₂O₂ (1 mM) | 55 | 250 |
| I6CA (10 µM) + H₂O₂ | 75 | 150 | ||
| I6CA (20 µM) + H₂O₂ | 85 | 110 |
Experimental Protocols
Cell Culture and Induction of Oxidative Stress: C2C12 myoblasts were cultured in DMEM. To induce oxidative stress, cells were treated with 1 mM hydrogen peroxide (H₂O₂) for 4 hours. For protection studies, cells were pre-treated with I6CA for 1 hour before H₂O₂ exposure.
Cell Viability Assay (MTT): Cell viability was assessed using the MTT assay. After treatment, cells were incubated with MTT solution (0.5 mg/mL) for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
Intracellular ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Treated cells were incubated with DCF-DA, and the fluorescence intensity was measured using a fluorescence microplate reader.
Experimental Workflow
Anticancer Effects
Derivatives of indole-6-carbaldehyde have shown promising anticancer activities against various cancer cell lines. The proposed mechanisms include the inhibition of tumor invasion and metastasis, and the induction of apoptosis.
Quantitative Data Summary
| Compound Derivative | Cancer Cell Line | Assay | IC₅₀ Value (µM) |
| 4-nitro-indole-3-carboxaldehyde | A549 (Human Lung Carcinoma) | MTT | Not specified in provided text |
| Indole-3-carbaldehyde derivative (5f) | MCF-7 (Breast Adenocarcinoma) | MTT | 13.2[3] |
| MDA-MB-468 (Breast Adenocarcinoma) | MTT | 8.2[3] |
Note: Data on the direct anticancer activity of indole-6-carbaldehyde is limited in the provided search results. The data presented is for structurally related indole-carbaldehydes to provide a comparative context.
Experimental Protocols
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-468) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
Cytotoxicity Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48-72 hours. Cell viability was determined using the MTT assay as described previously. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated.
Signaling Pathways in Cancer
Indole derivatives are known to modulate several signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5]
Antimicrobial Effects
Certain derivatives of indole-carbaldehydes have been evaluated for their antimicrobial properties against a range of pathogenic bacteria.
Quantitative Data Summary
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Indole-3-aldehyde semicarbazone (1) | Staphylococcus aureus | 100[6] |
| Bacillus subtilis | 100[6] | |
| Indole-3-aldehyde semicarbazone (2) | Staphylococcus aureus | 150[6] |
| Bacillus subtilis | 150[6] |
Note: The provided search results primarily focus on indole-3-carbaldehyde derivatives. Further studies are needed to elucidate the specific antimicrobial activity of indole-6-carbaldehyde.
Experimental Protocols
Bacterial Strains and Culture Conditions: Standard strains of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria were used. Bacteria were cultured in appropriate broth media.
Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method. Serial dilutions of the test compounds were prepared in a 96-well microtiter plate. A standardized bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that visibly inhibited bacterial growth.
Conclusion
Indole-6-carbaldehyde and its related derivatives represent a versatile class of compounds with a rich pharmacological profile. The available data highlight their potential in the development of new therapeutic agents for a variety of diseases, including inflammatory disorders, conditions associated with oxidative stress, cancer, and infectious diseases. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future research in this promising area.
References
- 1. The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
assessing the reproducibility of 1-ethyl-1H-indole-6-carbaldehyde synthesis
A Comparative Guide to the Synthesis of 1-ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the production of this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The reproducibility of each method is assessed based on established chemical principles and available experimental data for analogous reactions.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its structure, featuring an N-ethylated indole core with a carbaldehyde group at the 6-position, allows for diverse functionalization and elaboration into more complex molecules. The efficient and reproducible synthesis of this compound is therefore of significant interest. This guide compares two primary synthetic strategies: (A) N-ethylation of a pre-existing indole-6-carbaldehyde, and (B) a de novo synthesis of the indole ring system via the Larock indole synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. It is important to note that while Route A is based on direct analogy, Route B is a more generalized approach, and yields may vary depending on the specific substrates and optimized conditions.
| Parameter | Route A: N-Ethylation of Indole-6-carbaldehyde | Route B: Larock Indole Synthesis |
| Starting Materials | Indole-6-carbaldehyde, Ethyl Iodide | N-ethyl-2-iodo-4-aminobenzaldehyde (or precursor), suitable alkyne |
| Key Reagents | Base (e.g., K₂CO₃, KOH), Phase-Transfer Catalyst | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) |
| Reported Yield | Up to 91% (for analogous N-ethylation of indoles with aldehyde groups)[2] | Generally 60-95% for various substituted indoles |
| Reaction Steps | 1 | 1 (core synthesis) |
| Purity | Typically high after chromatographic purification | Requires purification to remove catalyst and byproducts |
| Scalability | Generally good for alkylation reactions | Can be scalable, but catalyst cost may be a factor |
Experimental Protocols
Route A: N-Ethylation of Indole-6-carbaldehyde
This route is a direct and often efficient method for the synthesis of N-alkylated indoles. The presence of the electron-withdrawing aldehyde group at the 6-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. Phase-transfer catalysis is a particularly effective method for this transformation, allowing for mild reaction conditions and high yields.[3]
Detailed Methodology:
-
Reaction Setup: To a solution of indole-6-carbaldehyde (1.0 eq) in a suitable organic solvent (e.g., toluene, dichloromethane) is added a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Addition of Base: An aqueous solution of a base (e.g., 50% KOH or saturated K₂CO₃) is added to the reaction mixture.
-
Alkylation: Ethyl iodide (1.2-1.5 eq) is added dropwise to the stirred biphasic mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction for the construction of the indole nucleus from an o-haloaniline and an alkyne.[4][5][6] This method offers a high degree of flexibility in introducing substituents onto the indole ring. For the synthesis of this compound, a suitably substituted N-ethylated o-iodoaniline would be required.
Detailed Methodology:
-
Starting Material Synthesis: The synthesis would commence with the preparation of an N-ethylated o-iodoaniline bearing a protected aldehyde or a precursor group at the para-position to the iodine.
-
Reaction Setup: In a reaction vessel, palladium acetate (Pd(OAc)₂, 0.05-0.1 eq), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.1-0.2 eq), and a base (e.g., potassium carbonate, 2.0-3.0 eq) are combined in an anhydrous solvent (e.g., DMF, toluene).
-
Addition of Reactants: The N-ethylated o-iodoaniline derivative (1.0 eq) and a suitable alkyne (1.2-1.5 eq) are added to the reaction mixture. The choice of alkyne is critical to introduce the desired C2 and C3 substituents (which in this case would be H). A simple alkyne like acetylene (gas) or a protected form could be used.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Deprotection: The reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. If a protected aldehyde was used, a deprotection step would follow.
-
Purification: The crude product is purified by column chromatography to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for the N-ethylation of indole-6-carbaldehyde (Route A).
Caption: Logical flow of the Larock indole synthesis (Route B).
Reproducibility and Comparison
-
Route A (N-Ethylation): This method is generally considered highly reproducible for N-alkylation of indoles, especially with the use of phase-transfer catalysis which provides consistent results. The reaction conditions are mild, and the procedure is straightforward, making it amenable to both small-scale and larger-scale synthesis. The commercial availability of indole-6-carbaldehyde further enhances the practicality of this route.
-
Route B (Larock Indole Synthesis): While a very powerful and versatile method for constructing complex indoles, the reproducibility of the Larock synthesis can be more sensitive to reaction parameters. The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the product. The synthesis of the required N-ethylated o-iodoaniline precursor adds extra steps to the overall sequence. However, this route offers greater flexibility for creating diverse analogs by simply changing the aniline or alkyne starting materials.
Conclusion
For the specific synthesis of this compound, Route A (N-Ethylation of Indole-6-carbaldehyde) is the more direct and likely more reproducible method, assuming the availability of the starting indole. Its operational simplicity and high potential yield make it an attractive choice for routine production. Route B (Larock Indole Synthesis) , while more complex, provides a valuable alternative, particularly for the synthesis of a library of related compounds where variations in the indole core are desired. The choice between these routes will ultimately depend on the specific goals of the researcher, the availability of starting materials, and the scale of the synthesis.
Analytical Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), aromatic protons of the indole ring, and a singlet for the aldehyde proton.
-
¹³C NMR: Will show characteristic peaks for the indole core, the ethyl group, and the carbonyl carbon of the aldehyde.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (173.21 g/mol ) should be observed.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
Efficacy of Indole-6-Carbaldehyde and Its Derivatives in Biological Assays: A Comparative Guide
A notable scarcity of publicly available research investigating the specific biological efficacy of 1-ethyl-1H-indole-6-carbaldehyde necessitates a comparative analysis based on its parent compound, indole-6-carbaldehyde (I6CA), and other relevant indole derivatives. This guide provides an objective comparison of the performance of these related compounds in various biological assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Indole-6-carbaldehyde has demonstrated promising activity in several key biological areas, including immunomodulation, antioxidant effects, and antimicrobial action. The following sections detail the available quantitative data, the methodologies used to obtain it, and the cellular pathways involved.
Data Presentation
The efficacy of indole-6-carbaldehyde and its derivatives in different biological assays is summarized in the tables below.
Table 1: Immunomodulatory and Antioxidant Activity of Indole-6-Carbaldehyde (I6CA)
| Assay | Cell Line | Compound | Concentration | Result | Reference |
| Cytokine Secretion (TNF-α) | RAW 264.7 Macrophages | Indole-6-carbaldehyde | 200 µM | Significant increase in secretion | |
| Cytokine Secretion (IL-1β) | RAW 264.7 Macrophages | Indole-6-carbaldehyde | 200 µM | Significant increase in secretion | |
| Cytokine Secretion (IL-6) | RAW 264.7 Macrophages | Indole-6-carbaldehyde | 200 µM | Significant increase in secretion | |
| Cytokine Secretion (IL-10) | RAW 264.7 Macrophages | Indole-6-carbaldehyde | 200 µM | Significant increase in secretion | |
| Oxidative Stress Protection | C2C12 Skeletal Myoblasts | Indole-6-carbaldehyde | Pre-incubation | Significant inhibition of H₂O₂-induced cytotoxicity and DNA damage | [1] |
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Semicarbazone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 |
| Bacillus subtilis | 100 | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 |
| Bacillus subtilis | 150 | |
| Tetracycline (Standard) | Staphylococcus aureus | <12.5 |
| Bacillus subtilis | <12.5 |
Note: Data for indole-6-carbaldehyde derivatives in antimicrobial assays was not available. The data presented is for the isomeric indole-3-carbaldehyde derivatives to provide insight into the potential activity of this class of compounds.
Experimental Protocols
Immunostimulatory Effect in RAW 264.7 Macrophages
a. Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Cells were seeded in appropriate plates and allowed to adhere. Subsequently, the cells were treated with various concentrations of indole-6-carboxaldehyde (I6CA) for the specified duration.
b. Cytokine Quantification (ELISA): The levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10) in the cell culture supernatants were measured using commercial enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.
c. Western Blot Analysis: Following treatment with I6CA, cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against proteins in the NF-κB signaling pathway (e.g., IκB-α, p65). After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Protective Effect Against Oxidative Stress in C2C12 Myoblasts
a. Cell Culture and Induction of Oxidative Stress: C2C12 skeletal myoblasts were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce oxidative stress, cells were pre-incubated with I6CA for a specified time before being exposed to hydrogen peroxide (H₂O₂).[1]
b. Cell Viability Assay (MTT Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution was added to each well, and the cells were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells.
c. DNA Damage Assessment: The extent of DNA damage was evaluated using methods such as the comet assay or by measuring the levels of DNA damage markers like γ-H2AX phosphorylation through immunofluorescence or Western blotting.
Antimicrobial Activity (Broth Microdilution Method)
a. Bacterial Strains and Growth Conditions: Standard strains of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) were used. The bacteria were cultured in appropriate broth media at 37°C.
b. Minimum Inhibitory Concentration (MIC) Determination: The MIC of the test compounds was determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound was prepared in the broth. A standardized inoculum of the bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for evaluating the immunostimulatory effects of indole-6-carbaldehyde.
Caption: NF-κB signaling pathway activated by indole-6-carbaldehyde.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-ethyl-1H-indole-6-carbaldehyde
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 1-ethyl-1H-indole-6-carbaldehyde. Adherence to these procedural guidelines is vital for ensuring laboratory safety and environmental compliance. The following instructions are based on the known hazards of structurally similar chemicals, including indole and aldehyde compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
I. Hazard Profile and Safety Summary
-
Indole Derivatives: Can be harmful if swallowed or absorbed through the skin and may cause eye and skin irritation.[1] Some indole compounds are also noted to be air and light sensitive.
-
Aldehydes: May cause skin, eye, and respiratory irritation.[2] Some aldehydes are flammable and can form explosive peroxides.
Therefore, this compound should be handled as a hazardous substance.
Quantitative Hazard Data for Structurally Related Compounds:
| Compound | CAS Number | Molecular Formula | Hazard Statements |
| Indole | 120-72-9 | C₈H₇N | Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation, Very toxic to aquatic life. |
| Indole-6-carboxaldehyde | 1196-70-9 | C₉H₇NO | May cause an allergic skin reaction, Causes serious eye irritation.[1] |
| 1-Methyl-1H-indole-3-carbaldehyde | 19012-03-4 | C₁₀H₉NO | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
II. Personal Protective Equipment (PPE) Requirements
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous chemical waste.
- This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., weighing boats, pipette tips, paper towels).
- Segregate this waste from other waste streams, particularly from aqueous and acidic waste, to prevent unforeseen reactions.
2. Waste Collection:
- Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The container should be designated for "Hazardous Solid Waste."
- Liquid Waste: Collect in a labeled, sealable, and chemically compatible waste container, preferably glass or polyethylene. The container should be designated for "Hazardous Organic Waste."
- Contaminated Materials: Place all contaminated disposable items into a designated hazardous waste bag or container.
3. Labeling:
- Properly label the hazardous waste container with the following information:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The approximate quantity of the waste.
- The date of accumulation.
- The associated hazards (e.g., "Irritant," "Harmful").
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area or the central hazardous waste storage facility.
- The storage area should be cool, dry, and well-ventilated.
- Keep the waste container away from incompatible materials, heat, and sources of ignition.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.[1][2]
IV. Experimental Workflow for Disposal
Below is a visual representation of the disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-ethyl-1H-indole-6-carbaldehyde
Essential Safety and Handling Guide for 1-Ethyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound (CAS No. 854778-47-5). The information herein is compiled to ensure the safety of laboratory personnel and to promote responsible chemical waste management.
Personal Protective Equipment (PPE)
Based on the hazard profile of analogous compounds, which suggests potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound.[1][2][3][4]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A laboratory coat must be worn. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to control airborne exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
2. Handling:
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and to comply with regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
4. Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not under any circumstances, dispose of this chemical down the drain or in the regular trash.[1]
Chemical Waste Disposal Logic
Caption: Logical flow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
